terbium
Description
Magnetic Anisotropy in Terbium Materials
Magnetic anisotropy refers to the dependence of a material's magnetic properties on the direction in which they are measured. In this compound-based materials, this anisotropy is often colossal and can be tuned through various factors, making them attractive for research in magnetic data storage and spintronic devices. ras.ruaip.org
Uniaxial and Basal-Plane Anisotropy in this compound and its Alloys
This compound metal exhibits significant uniaxial magnetic anisotropy. ras.ruaip.org Studies on single crystals of this compound have investigated the temperature variation of magnetic anisotropy energy. ras.ru The magnetic properties of this compound alloys with elements like yttrium and gadolinium have also been explored to understand the nature of their magnetic anisotropy. ras.ru In Tb-Y and Tb-Gd alloys, the concentration dependence of the uniaxial magnetic anisotropy constant shows anomalies and non-linear behavior. ras.ru Analysis of experimental data suggests that the single-ion crystal anisotropy is the predominant mechanism, with a smaller contribution from anisotropic exchange. ras.ru The interaction of the orbital angular momentum with the crystal lattice field is established as a key factor describing the dependence of the anisotropy constant on relative magnetization and concentration in these alloys. ras.ru
Measurements on single crystals of this compound have provided values for the uniaxial anisotropy constant K₂ and the sixfold basal-plane anisotropy constant K₆⁶ across different temperature ranges. aip.org
| Temperature Range (K) | Uniaxial Anisotropy Constant (K₂) (erg/cm³) | Basal-Plane Anisotropy Constant (K₆⁶) (erg/cm³) |
| 11-205 | 5.5 × 10⁸ to 1.7 × 10⁸ | - |
| 4-140 | - | 2.4 × 10⁶ to 2 × 10⁵ |
The strong monotonic temperature dependence of these constants can be adequately represented by the single-ion expression. aip.org
Strain-Induced Perpendicular Magnetic Anisotropy in this compound Iron Garnet Films
Epitaxial thin films of this compound iron garnet (TbIG) deposited by techniques like magnetron sputtering exhibit large perpendicular magnetic anisotropy (PMA) induced by compressive strain. aip.orgicmab.esarxiv.orgescholarship.org This strain arises from the lattice mismatch between the TbIG film and the substrate, such as gadolinium gallium garnet (GGG) or scandium-substituted GGG (SGGG). aip.orgarxiv.orgescholarship.org
High crystallinity in these films can be achieved by growth at high temperatures or by post-growth thermal annealing above 750 °C. aip.orgicmab.esarxiv.org The magnetic properties, including PMA, are highly sensitive to growth conditions, thermal annealing, target-to-substrate distance, and the choice of substrate. aip.orgarxiv.org Compressive in-plane strain can induce a significant PMA field. escholarship.org For instance, a PMA field as large as 66.7 kOe has been observed in 5 nm thick TbIG films at 300 K due to positive magnetostriction constants. escholarship.org This strain-induced PMA relaxes slowly as the film thickness increases. escholarship.org
Origins of Magnetic Anisotropy in this compound-Cobalt Thin Films
Thin films of this compound-cobalt (Tb-Co) alloys deposited by techniques like magnetron sputtering also exhibit out-of-plane magnetic anisotropy. The origin of this anisotropy in amorphous rare-earth-transition metal thin films is complex and has been attributed to several mechanisms, including magnetostriction, anisotropic pair correlation, dipolar effects, and bond-orientation anisotropy. researchgate.netub.edu
In Tb-Co alloys, this compound atoms have a stronger magnetic moment compared to cobalt due to their higher number of unpaired electrons and higher angular momentum. Antiferromagnetic-like interactions occur due to negative exchange coupling between Tb 5d and Co 3d electrons. The anisotropic neighbor environment of Tb atoms generates aspherical valence charge densities. The interaction between the resulting aspherical electrostatic field and the aspherical 4f shell of Tb, coupled with spin-orbit coupling, leads to an out-of-plane easy axis for the magnetic moment. The growth process plays a role in the direction dependency of neighbor atoms. Strain induced by the difference in thermal expansion between the Tb-Fe amorphous alloy plate and the substrate has been concluded to dominate the origin of perpendicular magnetic anisotropy in such materials. researchgate.net
Single-Molecule Magnets (SMMs) Based on this compound
This compound-based single-molecule magnets (SMMs) have attracted significant attention due to their potential applications in high-density information storage, spintronics, and quantum computing. researchgate.net These molecules exhibit slow relaxation of magnetization below a blocking temperature and can show magnetic hysteresis. researchgate.netberkeley.edumdpi.com this compound compounds have demonstrated some of the highest energy barriers among SMMs. berkeley.edu
The strong single-ion anisotropy of Tb³⁺ can be utilized by creating a high-symmetry coordination environment or by coupling this compound ions to other spin centers within a molecular cluster. berkeley.edu Examples of Tb-based SMMs include phthalocyanine (B1677752) complexes, which were among the first reported SMMs based on lanthanides. researchgate.netmdpi.com
Research on binuclear heteroleptic triple-decker this compound(III) phthalocyaninates has shown SMM behavior with varying effective spin-reversal energy barriers depending on whether the complex is in a solvent-free powder form or a crystal solvate. researchgate.netmdpi.com
These complexes can exhibit narrow hysteresis loops at low temperatures. researchgate.netmdpi.com The magnetic coupling between Tb³⁺ spins in such triple-decker complexes is indicative of ferromagnetic coupling of a dipolar nature. researchgate.netmdpi.com
Relativistic Multireference Methods for Investigating Magnetic Properties of this compound SMMs
First-principles relativistic multireference methods are essential tools for investigating the magnetic properties of this compound-based SMMs. osti.govarxiv.orgacs.orgosti.gov The large spin-orbit interaction of the this compound ion necessitates the inclusion of relativistic effects in theoretical calculations. acs.org Multireference treatments are also required due to the nearly degenerate electronic configurations in these systems. acs.org
Methods such as complete active space self-consistent field (CASSCF) and restricted active space self-consistent field (RASSCF) calculations, including relativistic spin-orbit interaction, are employed to study the electronic structure and magnetic properties of Tb-based SMMs. osti.govarxiv.orgacs.orgaip.org These calculations allow for the computation of this compound crystal-field parameters and the construction of effective pseudospin Hamiltonians. osti.govarxiv.orgacs.org This approach provides insights into important energy scales that control magnetic properties, such as zero-field splitting, tunnel splitting, and the separation between ground and excited J-multiplets. osti.govacs.org Relativistic treatments of hyperfine interaction are also crucial for accurately describing contributions like the Fermi contact term, particularly in divalent Tb-based SMMs. aip.org
Crystal Field Parameters and Pseudospin Hamiltonian Construction for this compound SMMs
This compound-based single-molecule magnets (SMMs) have garnered attention due to their large magnetic anisotropy, which is crucial for potential applications in quantum information processing. The magnetic properties of these SMMs are heavily influenced by the chemical environment surrounding the this compound ion. First-principles relativistic multireference methods, such as restricted active space self-consistent field (RASSCF) calculations including relativistic spin-orbit interaction (SOI), are employed to investigate these properties. osti.gov
For representative Tb-based SMMs like TbPc2 and TbPcNc (where Pc=phthalocyanine and Nc=naphthalocyaninato) in different charge states, calculations show that the ground J=6 multiplet of Tb(III) is well separated from other states. osti.gov This separation allows for the computation of crystal-field (CF) parameters and the construction of an effective pseudospin Hamiltonian for the J=6 multiplet. osti.govacs.orgarxiv.orgosti.govresearchgate.netresearchgate.net CF parameters are often referred to as magnetic anisotropy parameters. osti.gov The crystal field of ligands, in conjunction with SOI, splits the Tb J-multiplets, leading to large magnetic anisotropy. osti.gov
An effective pseudospin Hamiltonian can be constructed to include Tb CF parameters and Zeeman interaction. osti.gov For neutral SMMs like TbPc2 and TbPcNc, the Tb magnetic moment and the ligand spin are parallel, and their coupling strength is largely independent of ligand type and atomic structure details. osti.govacs.orgarxiv.org
Quantum Tunneling of Magnetization in this compound SMMs
Quantum tunneling of magnetization (QTM) is a phenomenon observed in SMMs where the magnetization can reverse its direction through a potential energy barrier via a quantum mechanical process. nih.govarxiv.org In Tb-based SMMs, tunnel splitting, which is influenced by transverse crystal-field parameters, plays a crucial role in inducing QTM. osti.govacs.orgarxiv.org Ligand distortion and molecular symmetry significantly impact these transverse CF parameters. osti.govacs.orgarxiv.org
The mechanism of QTM in lanthanide SMMs, including this compound complexes, differs fundamentally from that in transition-metal-cluster SMMs. arxiv.org In lanthanide SMMs, QTM occurs between entangled states of the electron and nuclear spin system. arxiv.org For a Tb complex with a Jz = ±6 ground doublet and a nuclear spin I = 3/2, avoided level crossings can occur at the intersection of |6〉|Iz〉 and |–6〉|Iz〉 states. arxiv.org
Studies on Tb(III)-phthalocyaninato double-decker complexes with different molecular packings have shown that SMM properties, including QTM, are highly dependent on the molecular packing. nih.gov Effective suppression of QTM has been observed in crystals with specific molecular arrangements, leading to significantly slower magnetization relaxation times at low temperatures. nih.gov
Zero-Field Splitting and its Dependence on Oxidation Number in this compound SMMs
Zero-field splitting (ZFS) is the splitting of energy levels of a magnetic ion in the absence of an external magnetic field. In Tb-based SMMs, the ZFS is an important energy scale that influences their magnetic properties. osti.gov
Calculations indicate that the zero-field splitting in Tb-based SMMs varies with the oxidation number of the this compound ion. osti.govacs.orgarxiv.org Interestingly, it shows a weak dependence on the ligand type and fine details of the molecular geometry for the gap between the ground-state and first-excited doublets. acs.orgarxiv.orgosti.gov However, higher-energy levels are sensitive to these characteristics. osti.govacs.orgarxiv.org For neutral TbPc2 and TbPcNc molecules, the ZFS is reported to be around 320 cm⁻¹. osti.gov For other charge states, the ZFS is slightly reduced. osti.gov Magnetic measurements and electron paramagnetic resonance studies on tetravalent this compound (Tb(IV)) complexes have reported small absolute values of zero-field splittings, ranging from 0.1071 to 1.1484 cm⁻¹. researchgate.net
Multiferroic Properties of this compound Compounds
Multiferroic materials exhibit a coupling between different ferroic orders, such as ferroelectricity and magnetism. This compound compounds, particularly oxides and orthoferrites, have shown promising multiferroic properties and magnetoelectric coupling. iphy.ac.cnresearchgate.netresearchgate.netresearchgate.netacs.org
Magnetoelectric Coupling in this compound Oxides and Orthoferrites
Magnetoelectric coupling, where magnetic fields can influence electric polarization and vice versa, is a key feature of multiferroic materials. This effect has been observed in this compound orthoferrite (TbFeO3). iphy.ac.cnresearchgate.netresearchgate.net In TbFeO3, magnetic field control of electric polarization and dielectric constant has been demonstrated, suggesting a magnetoelectric effect. iphy.ac.cnresearchgate.net The interaction between transition metal and rare-earth spins can play a significant role in multiferroic and magnetoelectric materials. iphy.ac.cnarxiv.org
Rare-earth orthoferrites, with the general formula RFeO3 (where R is a rare earth), have an orthorhombic structure. mit.edu While bulk orthoferrites are typically canted antiferromagnets and their centrosymmetric crystal structure prevents them from being ferroelectric, ferroelectricity can emerge in thin films with non-ideal stoichiometry. mit.edu The interplay between the spins of Fe and rare-earth ions can lead to strong linear magnetoelectric responses. arxiv.org
Symmetry analysis of magnetoelectric interactions in rare-earth orthoferrites has shown that spontaneous electric polarization or magnetic-field-induced polarization can appear in the region of antiferromagnetic ordering of the rare-earth ions. researchgate.net Anomalies in electric polarization have been observed at metamagnetic and spin-reorientation transitions in TbFeO3, indicating a strong sensitivity of magnetoelectric properties to the antiferromagnetic state of the rare-earth subsystem and the spin orientation of the d ions. researchgate.netresearchgate.net
High-Temperature Multiferroicity in this compound Molybdate (B1676688) (Tb2(MoO4)3)
Achieving multiferroicity at temperatures significantly above room temperature is crucial for practical applications. This compound molybdate (Tb2(MoO4)3) has been identified as a material exhibiting high-temperature multiferroicity. tohoku.ac.jparxiv.orgresearchgate.netarxiv.org
Researchers have demonstrated that Tb2(MoO4)3 functions as a multiferroic even at 160 °C, a significant increase compared to the typical room-temperature limitation of many multiferroics. tohoku.ac.jp More recent work has shown magnetic control of ferroelectric polarization in Tb2(MoO4)3 at 432 K (159 °C). arxiv.orgresearchgate.net This high-temperature magnetoelectric effect is attributed to the coupling between electric polarization and physical strain (piezoelectric effect) and the coupling between physical strain and magnetization (magnetoelastic effect). tohoku.ac.jp The paramagnetic but strongly magnetoelastic Tb³⁺ magnetic moments enable the magnetic control of ferroelectric and ferroelastic domains. arxiv.orgresearchgate.net The polarity of ferroelectric polarization in Tb2(MoO4)3 is coupled to the orthorhombic strain below its transition temperature of 432 K. arxiv.orgresearchgate.net
Tb2(MoO4)3 is both ferroelectric and ferroelastic. arxiv.orgresearchgate.net While in some multiferroics ferroelectricity is induced by magnetic ordering and the ferroelectric transition temperature is typically below room temperature, Tb2(MoO4)3 belongs to a category where ferroelectricity emerges independently of magnetic ordering, allowing for higher ferroelectric transition temperatures. arxiv.org
Spin Configuration and Ferroelectricity in this compound Orthoferrite (TbFeO3)
The interplay between spin configuration and ferroelectricity is a key aspect of multiferroicity in materials like this compound orthoferrite (TbFeO3). Studies on polycrystalline TbFeO3 have revealed that ferroelectricity originates from the spin configuration below 3.5 K. iphy.ac.cnresearchgate.netresearchgate.net
TbFeO3 exhibits complex magnetic behavior with different thermomagnetic properties observed in varying magnetic fields, attributed to the suppression of the low-temperature magnetic phase by an external field. iphy.ac.cnresearchgate.net The orthorhombic perovskite structure of TbFeO3 involves Tb³⁺ ions bonded to oxygen atoms and Fe³⁺ ions bonded to oxygen atoms forming corner-sharing FeO₆ octahedra. materialsproject.org
At temperatures below approximately 8.5 K, TbFeO3 undergoes a magnetic transition involving the ordering of Tb³⁺ spins and spin rotation of Fe³⁺ ions. iphy.ac.cn Below 8.5 K, in the intermediate-temperature magnetic phase, the spin configurations for Tb³⁺ and Fe³⁺ spins are fxcy and GzFx, respectively, with the two magnetic sublattices coupled by anisotropic exchange forces. iphy.ac.cn As the temperature decreases further, a second magnetic transition occurs around 3.5 K. iphy.ac.cn In the low-temperature phase below 3.5 K, the Fe³⁺ spins rotate back to their higher temperature GxFz mode, while the Tb³⁺ spins order antiferromagnetically in the axgy mode. iphy.ac.cn In this magnetic structure, the Tb³⁺–Tb³⁺ exchange is negligible, and the two magnetic sublattices are decoupled. iphy.ac.cn The peak in dielectric constant observed around 3.5 K is consistent with the onset temperature of electric polarization. iphy.ac.cn
The presence of several magnetic phases in TbFeO3 leads to a variety of properties at low temperatures. researchgate.net Ferroelectric properties are found below 3.5 K, coinciding with the formation of a low-temperature magnetic phase. researchgate.net
Dynamic Control of Electric Polarization by Magnetic Fields in this compound Multiferroics
Multiferroic materials, which simultaneously exhibit ferroelectricity and magnetic order, offer the potential for controlling electric polarization with a magnetic field and vice versa. This compound-based compounds have emerged as promising candidates for realizing this magnetoelectric coupling.
Recent research has demonstrated the magnetic control of ferroelectric polarization in materials like this compound oxide, specifically Tb₂(MoO₄)₃. This material functions as a multiferroic at temperatures up to 160 °C, a significant increase compared to the approximately 20 °C limit of many other multiferroics. azom.comsciencedaily.com The ability to manipulate electric polarization using a magnetic field at elevated temperatures is a key advancement for potential applications in spintronics, low-power memory devices, and light-emitting diodes. azom.comsciencedaily.com The mechanism behind this high-temperature multiferroic behavior in Tb₂(MoO₄)₃ is attributed to the combination of the piezoelectric effect (coupling between electric polarization and mechanical strain) and the magnetoelastic effect (coupling between mechanical strain and magnetization). azom.comsciencedaily.com These couplings collectively activate the magnetoelectric effect. azom.comsciencedaily.com
Another this compound-containing multiferroic material, this compound orthoferrite (TbFeO₃), also exhibits magnetoelectric effects. Studies on polycrystalline TbFeO₃ have shown magnetic field control of electric polarization and dielectric constant. iphy.ac.cn In this material, ferroelectricity is linked to the spin configuration below 3.5 K, and different thermomagnetic behaviors are observed under varying magnetic fields, which can suppress the low-temperature magnetic phase. iphy.ac.cn
Spin Dynamics and Ordering in this compound Systems
The magnetic behavior of this compound metal and its alloys is characterized by complex spin dynamics and ordering transitions that are highly sensitive to temperature, pressure, and composition.
Ferromagnetic and Antiferromagnetic Transitions in this compound Metal Under Pressure
At ambient pressure, this compound metal undergoes two magnetic phase transitions as temperature decreases: a transition to a helical antiferromagnetic (AFM) structure at approximately 230 K (Néel temperature, T_N) and then to a ferromagnetic (FM) structure at around 218-221 K (Curie temperature, T_C). aps.orgaip.org Both transitions involve magnetic moments primarily within the basal plane. arxiv.org
Applying hydrostatic pressure significantly influences these magnetic transitions. Neutron diffraction studies show that a structural phase transition from the hexagonal close-packed (hcp) structure to a samarium-like (α-Sm) structure occurs in Tb metal at pressures above 4 GPa. researchgate.netaps.org This structural change is accompanied by a magnetic transition from the initial FM state in the hcp phase to an AFM state in the pressure-induced phase. researchgate.netaps.org
The pressure coefficient of the Néel temperature for this compound is approximately -1.0 °K/kbar. aps.org Under pressure, the atmospheric Néel temperature may disappear or become difficult to distinguish from the Curie temperature due to the narrowing of the antiferromagnetic region. aps.org Theoretical calculations using density functional theory with Hubbard U correction (DFT+U) support experimental findings, indicating a lower energy FM state in the low-pressure hcp phase and preferred AFM states in higher-pressure α-Sm and dhcp phases. arxiv.orgatlas.jp
Non-Collinear Spin Configurations in this compound High-Pressure Phases
In addition to collinear or helical spin arrangements, this compound can exhibit non-collinear spin configurations, particularly in its high-pressure phases. Theoretical studies predict a complex, non-collinear spin arrangement in the double hexagonal close-packed (dhcp) phase of this compound under high pressure. arxiv.orgatlas.jpresearchgate.net This AFM2 configuration, identified as the lowest-energy state in the dhcp phase in some calculations, involves tilted spins with a repeating angle of rotation for atoms aligned vertically. arxiv.org Experimental detection of such non-collinear magnetism in the high-pressure dhcp phase is an important area for future research. arxiv.org
Temperature-Induced Magnetic Transitions in this compound
This compound metal exhibits distinct temperature-induced magnetic transitions at ambient pressure. It transitions from a paramagnetic state to a helical antiferromagnetic state at T_N ≈ 230 K and subsequently to a ferromagnetic state at T_C ≈ 218-221 K. aps.orgaip.org The helical structure in the antiferromagnetic region has an interlayer turn angle that varies with temperature, from 20.5° per layer at the Néel point to 18.5° per layer at the lower transition temperature. aip.org Below the Curie temperature, in the absence of an external magnetic field, the structure transforms into a classical ferromagnetic structure with moments lying in or near the basal plane. aip.org At very low temperatures, the magnetic moment per atom approaches 9.0 Bohr magnetons, consistent with the expected value for the ordered tripositive ion. aip.org
This compound compounds also show temperature-induced magnetic transitions. For instance, various this compound oxide phases exhibit long-range magnetic order at low temperatures. Ordering temperatures for different phases include Tb₂O₃ (C type) at 2 K, Tb₂O₃ (B type) at 7 K, TbO₁.₈₂₃ at 6 K, and TbO₂ at 3 K. aip.org Most of these oxides show antiferromagnetic ordering and exhibit metamagnetic behavior, where observed moments show a nonlinear dependence on applied field above a critical value. aip.org
Exchange Coupling in this compound Alloys
The magnetic properties of this compound alloys are significantly influenced by exchange coupling interactions between this compound atoms and with atoms of the alloying elements. In alloys of this compound with nonmagnetic diluents like Sc, Y, La, Lu, Yb, Mg, and Th, the magnetic ordering temperatures are affected by the concentration of the diluent. aps.org The initial ordering temperature for the transition to the helical structure is related to the strength of the indirect exchange interaction. aps.org The spontaneous transformation to the ferromagnetic state observed in pure this compound at lower temperatures is suppressed in alloys with higher concentrations of nonmagnetic elements like yttrium. aip.orgaps.org For example, in Tb-Y alloys with 30 at.% yttrium and above, the ferromagnetic state is not observed down to 4.2 K in the absence of an applied field. aip.org
In amorphous this compound-iron (Tb-Fe) alloys, antiferromagnetic-like interactions are attributed to negative exchange coupling between Tb 5d electrons and Fe 3d electrons. The net magnetization and magnetic anisotropy in Fe-Tb alloy films influence the interfacial exchange energy when forming heterostructures with materials like Co/Pt multilayers. researchgate.net The exchange coupling between Fe and Co sublattices at the interface plays a crucial role in the magnetization reversal processes in such heterostructures. researchgate.net
Studies on the magnetic anisotropy of this compound alloys with yttrium and gadolinium indicate that the single-ion crystal anisotropy is the predominant mechanism, although anisotropic exchange also contributes. ras.ru The concentration dependence of magnetic anisotropy constants in these alloys can largely be described by the single-ion mechanism, which involves the interaction of the orbital angular momentum with the crystal lattice field. ras.ru
Magneto-Optical Phenomena in this compound Materials
This compound-based materials are well-known for their significant magneto-optical properties, particularly the Faraday effect, which is the rotation of the plane of polarization of light when it passes through a material subjected to a magnetic field. This property makes them valuable for applications such as optical isolators and rotators.
This compound Gallium Garnet (TGG), with the chemical formula Tb₃Ga₅O₁₂, is a widely used magneto-optical material. crylink.com TGG exhibits a high Verdet constant, especially in the visible spectrum, making it efficient for achieving strong Faraday rotation over short distances. crylink.comresearchgate.netoptica.org The Verdet constant quantifies the strength of the Faraday effect in a material. crylink.com TGG's superior magneto-optical properties, combined with its transparency in the visible and near-infrared regions and good thermal stability, make it a material of choice in high-power laser systems and other optical devices. crylink.comoptica.org
Other this compound-containing materials also show promising magneto-optical properties. For instance, this compound calcium fluoride (B91410) (Tb₀.₈₁Ca₀.₁₉F₂.₈₁) and this compound strontium fluoride (Tb₀.₇₆Sr₀.₂₄F₂.₇₆) single crystals exhibit similar optical and magneto-optical properties due to the high concentration of Tb³⁺ ions. researchgate.net this compound calcium fluoride shows a notable figure of merit for Faraday isolators in the visible range due to lower absorption losses and high Faraday rotation. researchgate.net this compound iron borate (B1201080) (TbFe₃(BO₃)₄) also demonstrates Faraday rotation that is dependent on the applied magnetic field and temperature, with the rotation angle influenced by the magnetization of both the this compound and iron subsystems. optica.org
The magneto-optical properties of amorphous this compound-iron alloys have also been investigated, including their reflectivity and polar Kerr measurements. aip.org The concentration dependence of properties like Curie temperature and compensation temperature, as well as the low-temperature polar Kerr amplitude, have been studied in these alloys. aip.org
Here is a table summarizing some key data points regarding magnetic transitions in this compound metal:
| Phase at Ambient Pressure | Magnetic Transition Temperature (K) | Magnetic Structure Below Transition | Pressure Dependence of T_N (°K/kbar) |
| hcp | ~230 (T_N) | Helical Antiferromagnetic | -1.0 aps.org |
| hcp | ~218-221 (T_C) | Ferromagnetic |
Note: T_N refers to the Néel temperature and T_C refers to the Curie temperature.
Faraday Effect and Verdet Constant in this compound-Containing Garnets
The Faraday effect is a magneto-optical phenomenon where the polarization plane of linearly polarized light rotates as it passes through a material subjected to a magnetic field parallel to the direction of light propagation. rp-photonics.comwikipedia.org The magnitude of this rotation is proportional to the magnetic field strength, the path length in the material, and a material-specific property called the Verdet constant. wikipedia.org
This compound-containing garnets, particularly this compound gallium garnet (Tb₃Ga₅O₁₂, TGG) and this compound iron garnet (Tb₃Fe₅O₁₂, TbIG), are prominent materials for applications utilizing the Faraday effect due to their high Verdet constants and excellent transparency in certain wavelength ranges. rp-photonics.comwikipedia.orgwikipedia.orgaip.org TGG is widely used in optical isolators and circulators in laser systems and fiber optics because of its high Verdet constant, low optical absorption, and high laser damage resistance. rp-photonics.comwikipedia.orgaip.org
The Verdet constant of a material is wavelength-dependent. For TGG, the Verdet constant is significantly higher at shorter wavelengths (e.g., -131 to -134 rad/(T·m) at 632-632.8 nm) compared to longer wavelengths (e.g., -38 to -40 rad/(T·m) at 1064 nm). rp-photonics.comwikipedia.orgwikipedia.org This chromatic behavior means that devices designed for a specific rotation at one wavelength will produce less rotation at longer wavelengths. wikipedia.orgwikipedia.org
Research on this compound iron garnets (TbIG) also highlights their significant Faraday rotation. mit.eduaps.orgjps.jp Studies on polycrystalline TbIG films grown on silicon substrates have shown Faraday rotation values ranging from +270 to +1000 ˚/cm in the 1100–1550 nm wavelength range. mit.edu Substituted TbIG films, such as bismuth-substituted TbIG (Bi:TbIG), exhibit even higher Faraday rotation and a high magneto-optical figure of merit, making them valuable for integrated photonics. mit.edu
Measurements of the Faraday effect in this compound-yttrium iron garnets in strong magnetic fields have revealed that above the magnetic compensation temperature, the Faraday rotation decreases linearly with the field due to the decrease of the magnetic moment of the rare-earth sublattice. ras.ru The contribution of the c-site (this compound) in TbIG has been shown to have the largest contribution to the total Faraday rotation. jps.jp
Here is a table summarizing some reported Verdet constant values for TGG at different wavelengths:
| Material | Wavelength (nm) | Verdet Constant (rad/(T·m)) | Source |
| TGG | 632 | -131 | wikipedia.org |
| TGG | 632.8 | -134 | wikipedia.org |
| TGG | 623.8 | -134 | rp-photonics.com |
| TGG | 1064 | -38 | wikipedia.org |
| TGG | 1064 | -40 | rp-photonics.comwikipedia.org |
| TGG | 1060 | ~-40 | aip.org |
Note: Some sources provide values in different units (e.g., min/(Oe·cm)). The values in the table are converted to rad/(T·m) for consistency where possible, or the original units are noted in the source snippet.
This compound in Spintronic Applications
Spintronics is an emerging field that utilizes the intrinsic spin of the electron, in addition to its charge, for information processing and storage. aip.orgresearchgate.net Rare-earth iron garnets (REIGs), including this compound iron garnet (TbIG), have garnered significant attention in spintronics due to their suitable spin transport and magnetic properties. aip.orgresearchgate.netaps.org Properties like low damping, high interfacial spin transparency, and the possibility of achieving perpendicular magnetic anisotropy (PMA) make them attractive for spintronic devices. aip.org
Current-Driven Magnetization Control in this compound-Based Heterostructures
Current-driven magnetization control is a fundamental aspect of spintronics, often achieved through spin-orbit torques (SOTs). nih.gov These torques arise in heterostructures with broken inversion symmetry, typically involving a magnetic layer and a material with strong spin-orbit coupling, such as a heavy metal or an oxide. nih.gov
This compound-based heterostructures, particularly those incorporating TbIG thin films, are being investigated for current-induced magnetization control. aip.orgresearchgate.netaps.orgaps.org Epitaxial TbIG ultrathin films with PMA, grown on substrates like gadolinium gallium garnet (GGG), are promising platforms for such research. aip.orgresearchgate.netaps.org PMA in these films can be induced by compressive strain from the substrate. aip.orgresearchgate.netaps.org
Studies on Pt/TbIG heterostructures have demonstrated efficient spin transport across the interface and the possibility of current-induced magnetization switching. aip.orgresearchgate.netmit.eduarxiv.org Anomalous Hall effect (AHE) measurements in Pt/TbIG structures reveal a sign change in the AHE amplitude at the magnetic compensation temperature, analogous to metallic systems. researchgate.netaps.orgmit.edu This indicates the influence of the ferrimagnetic nature of TbIG on the spin transport properties. researchgate.netmit.edu
Research also explores current-induced magnetization switching in heterostructures where a ferrimagnetic layer like CoTb is sandwiched between insulating oxides, demonstrating that electrical insulators can also be a source of spin-orbit torques. nih.gov
Spin Transport Properties at this compound Material Interfaces
The efficiency of spintronic devices relies heavily on the ability to generate, transmit, and detect spin currents across material interfaces. aip.orgresearchgate.net Interfaces involving this compound-containing materials, particularly TbIG, are being studied to understand and optimize spin transport.
In Pt/TbIG heterostructures, efficient spin transport across the interface has been demonstrated through techniques like AHE-like spin Hall magnetoresistance (SMR) measurements. aip.orgresearchgate.netaps.orgaps.orgmit.edu These measurements provide insights into the spin-mixing conductance at the interface, a key parameter characterizing the spin transport efficiency. aps.orgmit.edu
Studies on scandium-substituted this compound iron garnet (TbScIG) thin films in heterostructures with platinum have shown that the spin mixing conductance at the TbScIG|Pt interface increases significantly with increasing scandium content. aps.org This finding suggests that spin transport in these materials is dependent on the net iron magnetization rather than the total magnetization of the garnet. aps.org
Research on single-molecule magnets (SMMs) based on this compound, such as this compound(III) bis-phthalocyaninato (TbPc₂), also explores their potential in spintronics. researchgate.netmdpi.comrsc.org Encapsulating TbPc₂ SMMs in single-walled carbon nanotubes (SWCNTs) allows for the investigation of their intrinsic magnetic and electronic properties in a confined environment, relevant for nanoelectronics and spintronics research. rsc.org The mechanism of action of TbPc₂ SMMs is based on their magnetic properties, including slow magnetic relaxation and quantum tunneling of magnetization, influenced by ligand field effects and electronic structure.
The study of spin transport properties at interfaces is crucial for developing novel spintronic devices utilizing the unique magnetic characteristics of this compound and its compounds. aip.orgresearchgate.netaps.org
Properties
Molecular Formula |
Tb44 |
|---|---|
Molecular Weight |
6992.716 g/mol |
IUPAC Name |
terbium |
InChI |
InChI=1S/44Tb |
InChI Key |
XQOGBDLEVJVKLB-UHFFFAOYSA-N |
Canonical SMILES |
[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb].[Tb] |
Origin of Product |
United States |
Fundamental Theoretical Frameworks and Computational Investigations of Terbium Systems
Quantum Chemical Methodologies Applied to Terbium Compounds
Quantum chemical methods offer powerful tools to probe the behavior of this compound at the atomic and molecular levels. These methods allow for the calculation of various properties, providing a deeper understanding of the underlying chemical and physical principles.
Density Functional Theory (DFT) is a widely used quantum mechanical method for studying the electronic structure of many-body systems. Its application to this compound complexes has provided valuable insights into their stability, structure, and electronic properties.
DFT has been employed in the predictive modeling of stability constants for this compound(III) (Tb³⁺) complexes. Studies focusing on Tb(III) complexes with ligands such as dipicolinic acid (DPA) and its 4-substituted analogues have utilized DFT with various functionals, basis sets, and solvation models to calculate both absolute and relative stability constants nih.govacs.orgacs.orgnih.govresearchgate.net. While predicting absolute stability constants remains challenging, DFT calculations have successfully predicted the relative stability constants for Tb(III) complexes with a series of 4-substituted DPA analogues. nih.govacs.orgacs.orgnih.govresearchgate.net The calculated strengths of the stability constants were found to be influenced by the substituents on the DPA ligand, following a decreasing order: –NH₂ > –OH ~ –CH₂OH > –imidazole ~ –Cl ~ –Br ~ –H > –F > –I. nih.govacs.orgnih.govresearchgate.net This trend is attributed to the electron-donating resonance effect and inductive electron-withdrawing strengths of the substituents, which affect the binding affinity of the substituted DPAs to the Tb(III) ions. nih.govacs.orgnih.govresearchgate.net
The computational approaches often involve the calculation of free energy changes using thermodynamic cycles. Different density functionals have been benchmarked, and their selection has been noted to have a significant impact on the accuracy of absolute stability constant predictions. nih.govacs.org Basis sets such as 6-31+G* and 6-311++G** with diffuse functions have been employed for light atoms, while effective core potentials (ECPs) account for scalar relativistic effects on the this compound atom. nih.gov
DFT and DFT with dispersion interaction (DFT-D) methods have been applied to investigate the molecular structure of the double-decker phthalocyaninato-terbium(III) anion (TbPc₂⁻). tandfonline.comtandfonline.comresearchgate.net These studies aim to accurately determine the optimized geometry of this complex, which is relevant in the context of molecular devices like single-molecule magnets. tandfonline.com
DFT calculations have been utilized to analyze the electronic structure of this compound Gallium Garnet (Tb₃Ga₅O₁₂, TGG), a material with multifunctional applications, including magneto-optical devices. rsc.orgrsc.orgresearchgate.net These studies provide insights into the energy band structure, density of states (DOS), and band gap of TGG. rsc.orgrsc.orgmaterialsproject.orgresearchgate.net
DFT calculations indicate that TGG has a direct band gap. rsc.orgrsc.org The calculated band gap values for TGG using DFT methods have been reported to be around 3.83 eV, which shows good agreement with experimental values obtained from methods like the Wemple DiDomenico (WDD) model and Tauc's plot (3.76 eV and 3.85 eV, respectively). rsc.orgrsc.org Analysis of the electronic structure reveals mixing between the 4fⁿ configuration component of Tb³⁺ and the conduction band, as well as mixing of the 5d state into the 4f state within the band gap. rsc.orgrsc.org This mixing is significant as it can partially remove the parity forbidden rule, influencing optical transitions such as the ⁵D₄ → ⁴Fⱼ transition. rsc.orgrsc.org
| Property | Method | Value (eV) | Citation |
|---|---|---|---|
| Band Gap (Eg) | DFT | 3.83 | rsc.orgrsc.org |
| Band Gap (Eg) | WDD Model | 3.76 | rsc.orgrsc.org |
| Band Gap (Eg) | Tauc's Plot | 3.85 | rsc.orgrsc.org |
First-principles calculations, often employing DFT and linear response approaches, have been conducted to determine the on-site Hubbard interaction parameter (U) for elemental this compound metal under high pressure, typically in the range of 0 to 65 GPa. arxiv.orgdntb.gov.uaatlas.jpresearchgate.netaps.org The Hubbard U parameter is crucial for accurately modeling strongly correlated electron systems like rare-earth metals using methods such as DFT+U. arxiv.orgdntb.gov.uaatlas.jpaps.org
These calculations provide effective U values for different high-pressure phases of this compound, including hcp, α-Sm, and dhcp structures, using experimental crystal structures. arxiv.orgdntb.gov.uaresearchgate.net The calculated U values enable the investigation of this compound's magnetic properties under pressure using the self-consistent DFT+U method. arxiv.orgdntb.gov.uaatlas.jp The results from these studies indicate that the inclusion of the Hubbard U parameter substantially improves the accuracy and efficiency of modeling correlated rare-earth materials. arxiv.orgdntb.gov.ua The calculated lowest-energy magnetic states for different high-pressure phases have been found to be compatible with experimentally reported magnetic ordering vectors. arxiv.orgdntb.gov.ua The pressure evolution of the Hubbard U parameter has been studied, and approximate functional forms describing the relationship between U and pressure have been proposed. researchgate.net
| Pressure Range (GPa) | Method | Property Calculated | Citation |
|---|---|---|---|
| ~0–65 | DFT + Linear Response | On-site Hubbard U | arxiv.orgdntb.gov.uaresearchgate.net |
| 0–60 | DFT + Linear Response | Effective Hubbard U | atlas.jpaps.org |
| 0–23 | DFT+U | Magnetic Energies | researchgate.net |
Beyond standard DFT, more computationally intensive ab initio methods are employed to gain a deeper understanding of the electronic structure of this compound compounds, particularly for systems where strong electron correlation effects are significant. Multireference ab initio methods, such as Complete Active Space Self-Consistent Field (CASSCF) and its variations including Spin-Orbit Coupling (SOC) corrections (e.g., CASSCF/SO, CAS-NEVPT2/SOC), are particularly relevant for studying the electronic structure and magnetic properties of this compound-based single-molecule magnets (SMMs). acs.orgnih.govresearchgate.netosti.govacs.orgrsc.org
These methods are used to calculate the low-energy electronic levels and crystal-field parameters of Tb(III) ions in various chemical environments. osti.govacs.org For example, ab initio calculations have been applied to study the electronic structure of double-decker phthalocyaninato-terbium(III) complexes in different charge states. osti.govacs.org These studies have shown that the ligand type and subtle details of molecular geometry can influence higher-energy electronic levels, while the gap between the ground-state and first-excited doublets shows a weaker dependence on these factors but varies with the oxidation number. osti.govacs.org
Relativistic effects, particularly spin-orbit interaction (SOI), are crucial for accurately describing the electronic structure of heavy elements like this compound and are often included in these ab initio calculations. acs.orgnih.govresearchgate.netosti.govacs.org The results from these multireference ab initio studies provide valuable insights into the mechanisms of magnetization relaxation in this compound-based SMMs, including the role of ligand field splitting and quantum tunneling of magnetization. osti.govacs.orgrsc.org
Ab Initio Approaches for this compound Electronic Structure
Multireference Methods for Magnetic Properties of this compound-Based Single-Molecule Magnets (SMMs)
This compound-based single-molecule magnets (SMMs) are of particular interest due to their potential for high magnetic anisotropy and applications in quantum information processing. acs.orgosti.govarxiv.orgosti.gov Multireference ab initio methods are essential for accurately describing the electronic structure and magnetic properties of these systems, especially considering the open 4f shell of the Tb(III) ion. acs.orgosti.govarxiv.orgosti.gov These methods, such as Complete Active Space Self-Consistent Field (CASSCF) and Restricted Active Space Self-Consistent Field (RASSCF), are capable of handling the strong electron correlation effects present in lanthanide ions. acs.orgosti.govarxiv.orgosti.gov
Studies utilizing these methods on representative Tb-based SMMs like TbPc₂ (bis(phthalocyaninato)this compound(III)) and TbPcNc have investigated how different chemical environments and molecular geometries influence their magnetic behavior. acs.orgosti.govarxiv.orgosti.gov These calculations can determine low-energy electronic structures, crystal-field parameters, and construct effective pseudospin Hamiltonians to understand magnetization relaxation mechanisms. acs.orgosti.govarxiv.orgosti.gov Research indicates that while the gap between the ground and first-excited doublets may be weakly affected by ligand type and geometry, higher-energy levels show a strong dependence on these factors. acs.orgosti.govarxiv.orgosti.gov Ligand distortion and molecular symmetry are found to be crucial for transverse crystal-field parameters, which influence tunnel splitting and quantum tunneling of magnetization. acs.orgosti.govarxiv.orgosti.gov
Relativistic Spin-Orbit Interaction Calculations in this compound Systems
Relativistic effects, particularly spin-orbit interaction (SOI), are fundamental to accurately describing the electronic structure and magnetic anisotropy of heavy elements like this compound. acs.orgosti.govarxiv.orgosti.govresearchgate.net For this compound, with its significant atomic number (65), SOI plays a crucial role in splitting energy levels and determining the magnetic ground state. webelements.comacs.orgosti.govarxiv.orgosti.gov
Computational approaches incorporate relativistic effects through various methods, including the use of relativistic pseudopotentials or all-electron calculations with relativistic Hamiltonians like the Douglas-Kroll Hamiltonian. acs.orgacs.org In the context of Tb-based SMMs, relativistic CASSCF calculations including SOI are performed to accurately model the energy level splitting of the Tb³⁺ ion's J=6 ground multiplet under the influence of the crystal field. acs.orgosti.govarxiv.orgosti.gov These calculations are vital for understanding the large magnetic anisotropy observed in these systems and the mechanisms of magnetization dynamics, such as quantum tunneling of magnetization. acs.orgosti.govarxiv.orgosti.gov
Dynamical Mean-Field Theory (DMFT) Studies of this compound Metal Under Pressure
Dynamical Mean-Field Theory (DMFT), often combined with Density Functional Theory (DFT+DMFT), is a powerful method for studying strongly correlated electron systems like rare-earth metals under pressure. aps.orgatlas.jpresearchgate.netarxiv.org This approach is necessary to accurately capture the effects of electron correlation, which are significant in the localized 4f orbitals of this compound. aps.orgatlas.jpresearchgate.netarxiv.org
DFT+DMFT studies on elemental this compound metal under high pressure investigate changes in its electronic structure and magnetic phases. aps.orgatlas.jpresearchgate.netarxiv.org These calculations can reveal correlation-induced band renormalization and predict magnetic ground states and transitions under pressure and temperature variations. aps.orgatlas.jpresearchgate.netarxiv.org For instance, DFT+DMFT calculations have indicated a ferromagnetic ground state for Tb at low pressure and temperature, consistent with experimental findings, and predict transitions to paramagnetic states at elevated temperatures. aps.orgatlas.jpresearchgate.netarxiv.org Studies also explore the modulation of electronic structures and the tunability of effective Coulomb interactions and kinetic energies at higher pressures. aps.orgresearchgate.netarxiv.org
Crystal Field Theory Applications in this compound Chemistry
Crystal Field Theory (CFT) is a fundamental concept used to describe the splitting of the degenerate electron orbitals of a central metal ion due to the electrostatic interaction with surrounding ligands. For this compound ions, particularly Tb³⁺ with its 4f⁸ electronic configuration, CFT is crucial for understanding the lifting of degeneracy of the ⁷F₆ ground multiplet and higher energy levels by the crystal field created by coordinating ligands. acs.orgosti.govarxiv.orgosti.govmdpi.comresearchgate.net
CFT provides a framework for interpreting spectroscopic data and predicting the magnetic anisotropy in this compound complexes, including SMMs. acs.orgosti.govarxiv.orgosti.govmdpi.comresearchgate.net Computational studies often derive crystal-field parameters from ab initio calculations, which are then used within a CFT framework to model the low-energy magnetic states. acs.orgosti.govarxiv.orgosti.gov These parameters are essential for constructing effective Hamiltonians that describe the magnetic behavior and relaxation dynamics of Tb-based systems. acs.orgosti.govarxiv.orgosti.gov Group-theoretical analysis, often used in conjunction with CFT, helps in classifying crystal field levels and determining selection rules for optical transitions in this compound-activated phosphors. mdpi.com
Molecular Dynamics Simulations for this compound-Containing Systems
Molecular Dynamics (MD) simulations are computational techniques used to study the time evolution of physical systems at the atomic level. For this compound-containing systems, MD simulations can provide insights into structural transformations, phase competition, and the dynamics of atoms and molecules. aip.orgaip.orgresearchgate.net
Studies have employed MD simulations to investigate the solidification process and phase competition in pure this compound metal. aip.orgaip.orgresearchgate.net By using tailored embedded atom method (EAM) potentials that accurately reproduce experimental properties and ab initio data, MD simulations can model the relative stability and transformation pathways between different crystal phases like hexagonal close-packed (hcp), face-centered cubic (fcc), and body-centered cubic (bcc). aip.orgaip.orgresearchgate.net These simulations can reveal how factors like cooling rate and the presence of interfaces influence the resulting microstructure. aip.orgresearchgate.net MD simulations have also been used to study the dynamics of this compound ions in biological systems or in the context of molecular complexes, although the provided search results focus more on bulk metal properties. researchgate.net
Electronic Structure Elucidation in this compound Materials
Understanding the electronic structure of this compound metal and its compounds is fundamental to explaining their physical and chemical properties. Computational methods provide detailed information about electron energy levels, band structures, and density of states.
Band Structure Analysis in this compound Metal and Compounds
Band structure calculations, typically performed using Density Functional Theory (DFT) or more advanced methods, provide a description of the allowed energy levels for electrons in a crystalline solid. For this compound metal, band structure analysis helps in understanding its metallic character and magnetic ordering. researchgate.netaps.orgresearchgate.netcdmf.org.brresearchgate.net Relativistic effects are important in these calculations due to the presence of the heavy this compound atom. aps.org
Studies using methods like the relativistic augmented-plane-wave method have calculated the energy bands for this compound, providing information about its Fermi surface and its relation to magnetic phases. aps.org DFT+DMFT calculations also provide insights into the electronic structure of this compound metal, showing correlation-induced band renormalization. researchgate.netarxiv.org
Band structure analysis is also applied to this compound compounds to understand their electronic and optical properties. For example, DFT calculations have been used to study the band structure of this compound oxide (TbO) in different crystal structures, revealing direct band gaps. researchgate.net Similarly, band structure analysis of doped materials like CaMoO₄:Tb³⁺ helps in understanding the role of this compound in their electronic structure and photoluminescent properties, including the contributions of different atomic orbitals to the valence and conduction bands. cdmf.org.br
The electronic configuration of a free this compound atom is [Xe] 4f⁹ 6s². environmentalchemistry.comwebelements.com In compounds, the this compound ion typically exists in the +3 oxidation state, with an electron configuration of [Xe] 4f⁸. environmentalchemistry.comosti.gov However, tetravalent this compound complexes with a 4f⁷ ground state have also been synthesized and studied computationally. nih.gov
Table: Computational Methods and Their Applications to this compound Systems
| Method | Application Area | Key Insights |
| Multireference ab initio (CASSCF, RASSCF) | Magnetic properties of Tb-based SMMs | Low-energy electronic structure, crystal field parameters, magnetization relaxation mechanisms, tunnel splitting. acs.orgosti.govarxiv.orgosti.gov |
| Relativistic Spin-Orbit Interaction Calc. | Electronic structure and magnetic anisotropy | Energy level splitting, influence on magnetic ground state and dynamics. acs.orgosti.govarxiv.orgosti.govresearchgate.net |
| Dynamical Mean-Field Theory (DFT+DMFT) | This compound metal under pressure | Electron correlation effects, band renormalization, magnetic phase transitions under pressure and temperature. aps.orgatlas.jpresearchgate.netarxiv.org |
| Crystal Field Theory | Splitting of energy levels in Tb complexes | Interpretation of spectroscopic data, prediction of magnetic anisotropy, determination of crystal field parameters. acs.orgosti.govarxiv.orgosti.govmdpi.comresearchgate.net |
| Molecular Dynamics Simulations | Structural transformations, phase competition (metal) | Solidification processes, competition between crystal phases, influence of temperature and interfaces. aip.orgaip.orgresearchgate.net |
| Band Structure Analysis (DFT, APW) | Electronic structure of Tb metal and compounds | Energy bands, Fermi surface, band gaps, contributions of atomic orbitals to electronic states. researchgate.netaps.orgresearchgate.netcdmf.org.brresearchgate.net |
Valence State Investigations of this compound Ions
This compound primarily exhibits a +3 oxidation state in its compounds, although +4, +2, +1, and even 0 oxidation states are also known. k-tree.ruwikipedia.org Computational studies are valuable in investigating the electronic structure and stability of these different valence states. For instance, theoretical calculations have been used to study the electronic structure of trivalent this compound (Tb³⁺) ions in various complexes, including those involved in luminescence and sonoluminescence phenomena. acs.orgaps.orgnih.govnih.gov
Investigations into the tetravalent state (Tb⁴⁺) are particularly challenging due to its rarity and instability, often requiring specific ligand environments for stabilization. chemrxiv.orgnih.govosti.gov Theoretical studies, often combined with experimental techniques like EPR and XAS, have been employed to characterize the electronic structure of formally tetravalent this compound complexes, revealing increased metal-ligand covalency compared to the trivalent state. chemrxiv.org
Studies on divalent this compound (Tb²⁺) complexes are also scarce. Ab initio calculations, such as CASSCF/NEVPT2, have been utilized to understand the electronic structure of these complexes, showing that the additional electron can reside in various orbitals, including ligand-based π* orbitals, significantly impacting their magnetic properties. nih.gov
Computational methods, such as DFT, are also used to predict the stability constants of Tb(III) complexes with various ligands, providing insights into their complexation behavior in solution. acs.orgnih.gov
Correlation Effects in this compound Electron Density of States
The localized nature of the 4f electrons in this compound leads to strong electron correlation effects, which significantly influence its electronic structure and properties. Standard DFT calculations often place the 4f states incorrectly relative to the Fermi level and may not accurately capture the features observed in experimental electron density of states (DOS). researchgate.netresearchgate.netresearchtrend.net
Advanced computational methods like DFT+DMFT are crucial for accurately describing these correlation effects. DFT+DMFT calculations on this compound metal have shown a strong band renormalization due to correlations, with the calculated electron density of states agreeing well with experimental data. researchgate.netarxiv.orgresearchgate.net These calculations reveal a three-peak structure in the 4f states, characteristic of strong correlation effects, including lower and upper Hubbard bands. researchgate.net
The inclusion of the Hubbard U parameter in DFT+U calculations is a common approach to account for the on-site Coulomb interaction of the localized f electrons, improving the description of correlated systems. atlas.jpresearchgate.netresearchgate.netmdpi.comnih.govaip.org The effective Hubbard U values for this compound metal under pressure have been determined using linear-response approaches, providing crucial input for DFT+U calculations. atlas.jpresearchgate.netarxiv.orgdntb.gov.ua
Pressure Effects on this compound Electronic Structure
Pressure significantly influences the structural and electronic properties of this compound, driving transitions between different crystallographic and magnetic phases. atlas.jparxiv.orgdntb.gov.ua Computational studies are essential for understanding these pressure-induced changes at an atomic and electronic level.
First-principles methods, including DFT+U and DFT+DMFT, have been applied to investigate this compound metal under high pressure. atlas.jpresearchgate.netresearchgate.netarxiv.orgresearchgate.netarxiv.orgdntb.gov.ua These calculations reveal that correlated electronic structures persist at higher pressures, although with modulation in the Hubbard gap, indicating the tunability of effective Coulomb interactions and kinetic energies. arxiv.orgresearchgate.net
Studies have shown that as pressure increases, the effective Hubbard U value for this compound tends to decrease due to enhanced electron delocalization and screening of the Coulomb interaction. researchgate.netarxiv.org DFT+U calculations using pressure-dependent U values have successfully predicted distinct magnetic ground states in different high-pressure phases of this compound, with magnetic propagation vectors consistent with experimental observations. atlas.jpresearchgate.netarxiv.org
The structural transitions of this compound under pressure, such as the sequence from hcp to α-Sm and then to dhcp structures, have been investigated computationally, and the electronic structure within these phases has been calculated. researchgate.netresearchtrend.netarxiv.org These theoretical results provide predictions for future spectroscopic measurements. researchgate.net
Electronic Structure of this compound Centers in Solid Solutions
Computational methods are also valuable for studying the electronic structure of this compound ions incorporated as dopants or centers in solid solutions. These investigations help understand how the host material and the presence of other ions influence the electronic states and properties of this compound.
The electronic structure of this compound centers in solid solutions of orthovanadates and orthophosphates has been investigated using methods like the X-discrete-variation method. These studies aim to understand the transformation of spectral properties in these materials with this compound admixtures.
Computational techniques, such as DFT, have been used to study the electronic structure of host materials like CaMoO₄ with this compound doping, providing insights into the location of the Tb³⁺ ground-state energy relative to the valence and conduction bands and the mechanism of photoluminescence. cdmf.org.br
Advanced Synthesis and Fabrication Strategies for Terbium Containing Materials
Nanostructure Fabrication of Terbium Compounds
Nanostructure fabrication allows for the creation of materials with dimensions on the order of nanometers, leading to unique optical, electronic, and magnetic properties compared to their bulk counterparts. Incorporating this compound into these nanostructures can yield materials with enhanced luminescence, magnetic characteristics, and other functional attributes.
Core-Shell Nanostructures Incorporating this compound
Core-shell nanostructures involve a core material encapsulated by a shell layer, allowing for the combination of properties from different materials and providing protection or functionalization of the core. This compound can be incorporated into either the core, the shell, or both.
One approach to synthesizing core-shell nanostructures with this compound involves wet chemical methods. For instance, core-shell ternary this compound composites, such as SiO2@Tb(MABA-Si)·L (where L can be dipy or phen), have been prepared. These structures consist of a silica (B1680970) (SiO2) core and a shell containing a this compound organic complex. The synthesis involves grafting an organosilane (MABA-Si) onto the surface of SiO2 microspheres, followed by coordination with this compound perchlorate (B79767) and a second ligand. royalsocietypublishing.org Characterization techniques like IR spectroscopy, 1H NMR, elemental analysis, molar conductivity, SEM, and TEM are used to confirm the successful formation of these core-shell structures. royalsocietypublishing.org Research indicates that these core-shell composites exhibit longer luminescent lifetimes compared to the corresponding this compound complexes, suggesting that the connection between the rare earth complexes and core materials through covalent bonds enhances luminescent stability. royalsocietypublishing.org
Another example involves NaGdF4@NaGdF4:Tb@NaYF4 core/shell/shell nanoparticles synthesized via a modified co-precipitation strategy involving sequential epitaxial shell growth on NaGdF4 seeds. nih.gov This method allows for the incorporation of this compound into an intermediate shell layer. Luminescence studies have shown that the LaPO4 coating on CePO4:Tb core crystals in core/sheath nanowires can increase luminescence efficiency. nih.gov this compound(III)-coated carbon quantum dots (Tb-CQDs) have also been synthesized using a single-step one-pot hydrothermal process. rsc.org
This compound Quantum Dots and Nanowires
This compound can be integrated into quantum dots (QDs) and nanowires, nanoscale materials with unique size-dependent properties.
This compound-doped carbon quantum dots (Tb-CDs) have been synthesized using a hydrothermal method, incorporating this compound dopant into the carbon structure. nih.gov These Tb-CDs have shown potential as contrast agents for X-ray attenuation. nih.gov Another method for creating this compound-doped carbon quantum dots involves microwave synthesis from natural sources like plum juice with this compound nitrate (B79036), resulting in materials with high quantum yield. nih.gov this compound-doped ZnS quantum dots (ZnS:Tb³⁺) have been fabricated via a wet chemical method, exhibiting a zinc blende structure with particle diameters around 5 nm. researchgate.net The incorporation of Tb³⁺ ions into the ZnS host has been confirmed by techniques such as XRD, emission spectra, and PL decay kinetics. researchgate.net
This compound-containing nanowires can be synthesized through various methods. For instance, single-crystalline Tb(OH)3 nanowires have been prepared from Tb2O3 powder using a hydrothermal method, where the morphology and size are influenced by factors like acetic acid concentration, reaction temperature, and time. ukessays.com The concentration of acetic acid plays a key role in determining the morphology, with increasing concentrations leading to changes from granular aggregates to microfibers of aggregated nanowires and eventually to distinct nanowires. ukessays.com Crystalline lead sulfide (B99878) (PbS) nanowires doped with this compound (Tb3+) ions have been synthesized by the chemical bath deposition method at room temperature. d-nb.info The crystalline size of these PbS nanowires was found to be dependent on the concentration of the Tb3+ ions used. d-nb.info A template-mediated protocol has been developed for the large-scale, room-temperature synthesis of high-aspect-ratio, single-crystalline Tb-doped CePO4 nanowires. nih.gov These nanowires, approximately 12 nm in diameter and over 10 µm in length, exhibit intense green photoluminescence. nih.gov Single-crystal this compound silicate (B1173343) chloride (Tb3(SiO4)2Cl) core-shell nanowires and nanotubes have been synthesized by a one-step chemical vapor deposition method. acs.org These structures exhibit high this compound density and thermal stability, making them promising for integrated optoelectronics. acs.org this compound-based nanorods (TbNRs) have also been synthesized by thermal decomposition of this compound-oleate, resulting in elongated particles around 9.0 nm in length and 2.1 nm in width, which can organize into larger superstructures. acs.org
Table 1: Examples of this compound Nanostructures and Synthesis Methods
| Nanostructure Type | This compound Compound/Dopant | Synthesis Method(s) | Key Characteristics |
| Core-Shell Composites | Tb organic complex | Wet chemical method (grafting, coordination) | Enhanced luminescent lifetime, improved stability. royalsocietypublishing.org |
| Core/Shell/Shell Nanoparticles | Tb in NaGdF4 shell | Modified co-precipitation (sequential epitaxial growth) | Allows precise shell composition. nih.gov |
| Core/Sheath Nanowires | Tb in CePO4 core | Aqueous chemical method | Increased luminescence efficiency with LaPO4 sheath. nih.gov |
| Coated Quantum Dots | Tb(III) on carbon QDs | Hydrothermal process | Potential for X-ray attenuation. rsc.org |
| Doped Carbon Quantum Dots | Tb, N in carbon QDs | Microwave synthesis | High quantum yield. nih.gov |
| Doped ZnS Quantum Dots | Tb³⁺ in ZnS | Wet chemical method (solvothermal) | Zinc blende structure, ~5 nm size, confirmed Tb³⁺ incorporation. researchgate.net |
| Hydroxide (B78521) Nanowires | Tb(OH)3 | Hydrothermal method | Morphology and size tunable by synthesis parameters. ukessays.com |
| Doped PbS Nanowires | Tb³⁺ in PbS | Chemical bath deposition | Crystalline size dependent on Tb³⁺ concentration. d-nb.info |
| Doped CePO4 Nanowires | Tb in CePO4 | Template-mediated aqueous chemical method | High-aspect-ratio, single-crystalline, intense green photoluminescence. nih.gov |
| Silicate Chloride Core-Shell Nanowires | Tb3(SiO4)2Cl | Chemical vapor deposition | High Tb density, thermal stability, promising for optoelectronics. acs.org |
| Nanorods | This compound-oleate precursor | Thermal decomposition | Elongated shape, can form superstructures. acs.org |
Heterostructure Formation with this compound Components
Heterostructures, formed by joining two or more different materials, can exhibit emergent properties not present in the individual components. This compound-containing materials can be incorporated into heterostructures to leverage their unique optical or magnetic properties alongside those of other materials.
The formation of heterostructured materials often relies on the controlled creation of a strong, dense, and defect-free interface between the different components. mdpi.com Techniques such as high-resolution transmission electron microscopy (HRTEM) are crucial for directly observing the interface zone and confirming heterojunction formation. mdpi.com
While the provided search results don't detail specific synthesis methods for heterostructures composed of distinct this compound compounds (e.g., Tb2O3-TiO2 heterostructures), they highlight the general principles of heterostructure formation and the importance of the synthesis method in achieving desired performance. mdpi.com Ex situ synthetic strategies, where components are prepared separately and then assembled, offer advantages like low cost and scalability but can involve multiple steps. mdpi.com In situ methods, where the heterostructure forms during a single process, are also employed. mdpi.com The selection of components and the synthesis method are critical for the quality of the heterojunction. mdpi.com
Research has explored heterostructures involving this compound-doped materials or this compound compounds as part of a larger structure. For instance, studies on the electrical properties of metal-polyaniline heterojunctions doped with metal complexes have been conducted, which could potentially include this compound complexes. researchgate.net The synthesis of molecularly imprinted polymers (MIPs) for this compound sorption also involves creating a structured material designed to selectively bind this compound ions. nih.gov
Thin Film Deposition Techniques for this compound Materials
Thin films, with thicknesses ranging from nanometers to micrometers, are widely used in various technological applications. Depositing thin films of this compound and its compounds allows for the integration of this compound's properties into devices.
Physical Vapor Deposition (PVD) of this compound Thin Films
Physical Vapor Deposition (PVD) is a group of vacuum deposition methods where a material is vaporized and deposited onto a substrate. PVD is a common technique for depositing high-quality this compound thin films. qsrarematerials.com In PVD processes, this compound can be evaporated by heat, electrical beam, or ion impact, and the vaporized particles condense on the substrate surface to form the thin film coating. qsrarematerials.com this compound evaporation materials, available in forms like pieces, granules, pellets, wires, and foils, are used in these processes. cgmaterial.comamericanelements.com The purity and quality of the evaporation material are critical for achieving desired film properties. cgmaterial.com PVD, including techniques like thermal and electron beam evaporation, is used for depositing high purity this compound thin films for applications in semiconductors, displays, and optical coatings. americanelements.com Reactive PVD can also be used to prepare this compound oxide films. mdpi.com
Sputtering Methodologies for this compound and this compound-Doped Films
Sputtering is a PVD technique where a target material is bombarded with energetic ions, causing atoms from the target to be ejected and deposited onto a substrate as a thin film. Sputtering is a common and effective method for depositing both pure this compound films and films doped with this compound. qsrarematerials.com
In sputtering deposition of this compound thin films, this compound serves as the target material, which is bombarded by plasma ions (typically Ar+). The dislodged this compound atoms then condense and coat the substrate, forming a thin film. qsrarematerials.com This process allows for precise control over the thickness and quality of the resulting film. qsrarematerials.com this compound sputtering targets are available in various shapes and configurations, including circular, rectangular, and rotatable, and are produced with high purity. americanelements.com
Sputtering is also widely used for depositing thin films doped with this compound, allowing for the incorporation of Tb³⁺ ions into various host matrices to achieve desired optical, electrical, or magnetic properties. Examples of this compound-doped films prepared by sputtering include:
Tb-doped AlN films: Prepared by reactive radio frequency (RF) magnetron sputtering. The structural and photoluminescence properties are influenced by parameters like RF power and work pressure. Increasing RF power can lead to changes in crystallinity and morphology, and the films exhibit characteristic emission from Tb³⁺ ions. researchgate.net
This compound-doped SiCN thin films: Deposited by RF magnetron reactive sputtering. These films show strong green light emission, attributed to the formation of Si–C–Tb–O compositions. exlibrisgroup.com
This compound-doped ZnGa2O4 thin films: Deposited by RF magnetron sputtering from a synthesized nanophosphor. Luminescence studies show host emission and, in some cases, this compound ion emission depending on the film properties. aip.org
This compound-cobalt (Tb-Co) magnetic films: Deposited by magnetron sputtering. These films can exhibit out-of-plane magnetic anisotropy, and their domain structure is influenced by thickness and composition.
This compound iron garnet (TbIG) ultrathin films: Deposited by magnetron sputtering for spintronic applications. High crystallinity can be achieved through growth temperature or post-deposition annealing, and the films can display perpendicular magnetic anisotropy. icmab.es
This compound-doped TiO2 thin films: Prepared by high energy reactive magnetron sputtering (HE RMS) and low pressure hot target reactive magnetron sputtering (LP HTRS). The structural and optical properties are affected by the this compound concentration and deposition method. dbc.wroc.pl
This compound-doped tungsten oxide (WO3) thin films: Deposited by radio frequency magnetron sputtering. The structural, morphological, and electrochromic properties are influenced by the this compound content. spiedigitallibrary.org
The sputtering process parameters, such as RF power, working pressure, and substrate temperature, play a critical role in determining the structural, morphological, and functional properties of both pure and this compound-doped thin films.
Table 2: Examples of this compound-Containing Thin Films Prepared by Sputtering
| Film Composition | Sputtering Method(s) | Key Properties/Findings |
| Tb | PVD (Sputtering) | Used in semiconductor manufacturing as protective/dielectric layers. qsrarematerials.com Precise control over thickness and quality. qsrarematerials.com |
| Tb-doped AlN | Reactive RF Magnetron Sputtering | Crystallinity and morphology depend on RF power and pressure; exhibit Tb³⁺ emission. researchgate.net |
| Tb-doped SiCN | RF Magnetron Reactive Sputtering | Strong green photoluminescence. exlibrisgroup.com |
| Tb-doped ZnGa2O4 | RF Magnetron Sputtering | Exhibit host and/or Tb³⁺ emission. aip.org |
| Tb-Co magnetic films | Magnetron Sputtering | Out-of-plane magnetic anisotropy; domain structure depends on thickness/composition. |
| TbIG ultrathin films | Magnetron Sputtering | Epitaxial growth, perpendicular magnetic anisotropy, tunable properties. icmab.es |
| Tb-doped TiO2 | HE RMS, LP HTRS | Structural and optical properties influenced by Tb concentration and method. dbc.wroc.pl |
| Tb-doped WO3 | RF Magnetron Sputtering | Amorphous films; porosity and electrochromic performance depend on Tb content. spiedigitallibrary.org |
| Tb-doped SnS | Nebulizer Spray Pyrolysis (NSP) | Orthorhombic phase, tunable crystallite size, optical absorption, and photosensing properties. colab.ws |
| Tb-doped CdS | Spray Pyrolysis | Exhibit good optical properties for photodetector applications. colab.ws |
| Tb-doped SiOxNy | ECR-PECVD | Luminescence properties studied when co-doped with Ce³⁺. taylorandfrancis.com |
| Tb-doped a-Si3N4:H | ECR PECVD | Exhibit both host and Tb³⁺ photoluminescence peaks. researchgate.net |
| Tb-doped SiO2 | Sol-gel spin coating, ECR-PECVD | Green light emission when doped; co-doping can enhance PL intensity. taylorandfrancis.com |
| This compound(III) bis(phthalocyanine) | Organic molecular beam deposition | Optical and electrical properties studied as a function of film thickness on cobalt substrates. beilstein-journals.org |
| This compound-Succinate MOF | Electrodeposition | Flower-shaped thin sheet clusters, characteristic Tb³⁺ luminescence, sensing capabilities. capes.gov.br |
Note: While some entries in Table 2 mention techniques other than sputtering (like spray pyrolysis, ECR-PECVD, organic molecular beam deposition, and electrodeposition), they are included as they represent various methods for depositing this compound-containing thin films, providing a broader context within section 2.2.
Reactive Physical Vapor Deposition (RPVD) of this compound Oxide Films
Reactive Physical Vapor Deposition (RPVD) is a technique utilized for the synthesis of this compound oxide films. This method involves the physical evaporation of a this compound source in a reactive atmosphere, typically oxygen, allowing for the formation of this compound oxide directly on a substrate. RPVD of metallic this compound has been employed for sputtering Tb₄O₇ passivation layers on Si substrates. researchgate.netresearchgate.net This approach is considered promising for producing homogeneous passivation layers with fine thickness control. researchgate.netresearchgate.net Studies have also investigated methanol (B129727) oxidation over this compound oxide thin films prepared by reactive physical vapor deposition. plathinium.com
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for this compound Compounds
Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) are gas-phase techniques widely used for depositing thin films of various materials, including this compound compounds. In CVD, precursor gases react on a substrate surface to form the desired film. A new reactive CVD (RCVD) technique has been developed for the deposition of non-volatile this compound aromatic carboxylate thin films. rsc.orgrsc.orgresearchgate.net This method is based on a metathesis reaction between volatile reagents in the gas phase, resulting in the deposition of a nonvolatile product. rsc.orgrsc.orgresearchgate.net The design of the reactor in RCVD plays a crucial role in controlling the film composition, morphology, and thickness. rsc.orgresearchgate.net Optimal parameters have been established to obtain Tb(Carb)₃ thin films with controlled roughness (∼2–4 nm) and thickness (∼40–200 nm), where HCarb represents benzoic acid (Hbz) or o-phenoxybenzoic acid (Hpobz). rsc.orgresearchgate.net
ALD, a variant of CVD, involves the sequential introduction of precursors, leading to self-limiting surface reactions and precise thickness control at the atomic level. ALD has been used for depositing thin films of lanthanide fluorides, including TbF₃, for applications in light conversion materials. uio.no β-diketonate-based precursors, such as Tb(thd)₃ (thd = 2,2,6,6-tetramethyl-3,5-heptanedione), have been used as volatile precursors for introducing this compound in ALD processes, such as in the deposition of ZnS:Tb thin films. aip.org When using Tb(thd)₃, some oxygen from the precursor can remain in the resulting film, resembling the coordination in oxysulfides, which can be beneficial for electroluminescence. aip.org ALD has also been employed to deposit this compound scandate thin films using β-diketonate-based precursors and ozone. researchgate.net The crystallization of these films in the cubic phase is influenced by film thickness and enhanced by thermal annealing. researchgate.net
CVD has also been used for the synthesis of rare earth compounds, including those of this compound, often involving the vaporization of rare earth chlorides in the presence of hydride phase precursors at high temperatures and low pressures. core.ac.uk This approach can yield materials with high chemical purity. core.ac.uk
Control of Crystallinity and Orientation in this compound Thin Films
Controlling the crystallinity and orientation of this compound thin films is essential for optimizing their functional properties. The synthesis method and post-deposition treatments significantly influence these structural characteristics. For instance, in the deposition of this compound scandate thin films by ALD, the cubic phase crystallization is induced as the film thickness increases and is enhanced by thermal annealing. researchgate.net Annealing at 600°C can preserve the amorphous structure in thinner films, while thicker films (e.g., 30 nm) become fully cubic polycrystalline after deposition. researchgate.net
Studies on this compound oxide films grown by decomposition of Tb(dpm)₃ vapor have shown that air annealing at 800°C can lead to a decrease in carbon-containing species on the film surface. researchgate.net The stoichiometry of the films can also be affected by annealing, with a 9-nm-thick surface layer of Tb₂O₃ film showing an O:Tb ratio of 1.48, while a film annealed at 800°C exhibited a ratio of 1.85. researchgate.net
Solvothermal synthesis followed by pyrolysis has been used to transform amorphous this compound metal-organic framework (TbMOF) thin films into crystalline this compound oxide films. mdpi.comdoaj.orgnih.gov Pyrolysis of amorphous TbMOF at 450°C in air resulted in the formation of a Tb₄O₇ phase with a cubic crystal structure. mdpi.comnih.gov The resulting this compound oxide film consisted of fine crystallites of cubic fluorite cF-TbOₓ, c-Tb₄O₇, and c-Tb₂O₃ phases. nih.gov The amorphous film exhibited a rough, porous microstructure, whereas the crystalline this compound oxide film was composed of these fine crystallites. nih.gov
Chemical Synthesis Approaches for this compound Complexes and Compounds
Chemical synthesis methods provide versatile routes to prepare a wide range of this compound complexes and compounds with controlled structures and properties.
Hydro/Solvothermal Synthesis of this compound Materials
Hydrothermal and solvothermal synthesis are solution-based techniques conducted under high temperature and pressure, allowing for the crystallization of materials that are otherwise difficult to obtain. These methods have been successfully applied to the synthesis of various this compound materials.
Hydrothermal synthesis has been used to prepare this compound-doped hydroxyapatite (B223615) nanorods, which exhibit green emission. jim.org.cn Starting materials such as Tb₇O₄ and Tb(NO₃)₃·6H₂O have been used in hydrothermal processes to synthesize this compound-containing compounds like this compound-doped Na₃FeF₆ octahedral particles and this compound germanates. acs.orgmdpi.comnih.gov The hydrothermal method utilizing Tb₄O₇ as a starting material with KOH as a mineralizer has yielded this compound germanates, including Tb₁₃(GeO₄)₆O₇(OH) and K₂TbGe₂O₇. acs.orgnih.gov K₂TbGe₂O₇ is notable for displaying a stable Tb⁴⁺ oxidation state in the solid state. acs.orgnih.gov Microwave hydrothermal reaction has also been employed for the rapid synthesis of luminescent this compound ions/reduced graphene oxide complexes, which show potential for biosensing and environmental protection applications. scienceopen.com
Solvothermal synthesis, similar to hydrothermal synthesis but using non-aqueous solvents, is another important route. This method has been used for the synthesis of rare earth bisphthalocyanines, including those of this compound, utilizing precursors like this compound(III) acetylacetonate (B107027) hydrates and dilithium (B8592608) phthalocyanine (B1677752) in toluene. mdpi.com This approach offers operational simplicity and environmental friendliness, leading to crystalline structures with controllable morphologies. mdpi.com Yields of 62% for TbPc₂ have been reported using this method. mdpi.com Solvothermal synthesis has also been used to prepare amorphous and crystalline this compound metal-organic frameworks (TbMOFs) by using different amounts of a modulator like sodium acetate (B1210297). mdpi.comdoaj.orgnih.govrsc.org Hollow spherical Tb-MOFs have been synthesized by a one-pot solvothermal method using 1,3,5-benzenetricarboxylic acid as a ligand and 2,5-thiophenedicarboxylic acid as a competitive and protective agent. rsc.org
Functionalization Strategies for this compound Complexes
Functionalization of this compound complexes involves modifying the ligands or attaching the complexes to other materials to enhance or alter their properties, such as luminescence intensity, stability, or targeting ability. A common strategy involves incorporating sensitizing chromophores into the ligand structure. These chromophores absorb excitation energy and efficiently transfer it to the Tb³⁺ ion, leading to enhanced luminescence through the "antenna effect". researchgate.netmdpi.com For example, ligands based on polyaminocarboxylates or β-diketonates are frequently used and can be further functionalized. rsc.orgresearchgate.netmdpi.com
Another approach is the covalent attachment of this compound complexes to various platforms, such as silica nanoparticles or mesoporous materials. rsc.orgcdmf.org.brnih.gov This immobilization can significantly improve the photostability of the this compound complexes and prevent leaching in different environments. rsc.orgnih.gov For instance, silylated this compound complexes can be co-hydrolyzed with tetraethyl orthosilicate (B98303) (TEOS) to form silica nanoparticles chemically modified with the complexes. rsc.org The formation of a Schiff base between a this compound complex bearing a formyl group and an amino-functionalized silane, like 3-aminopropyltriethoxysilane (B1664141) (APTES), is a simple procedure for preparing silylated this compound complexes for incorporation into silica matrices. rsc.org This method has been shown to improve photostability, pH dependence, and fluorescence lifetime compared to the free this compound complexes. rsc.org
Functionalization can also involve conjugating this compound complexes with biomolecules or targeting agents for applications in bioimaging or sensing. scispace.comresearchgate.netacs.org For example, biotinylated this compound complexes have been synthesized and used in Förster Resonance Energy Transfer (FRET) assays by binding to streptavidin-functionalized quantum dots or organic dyes. researchgate.net Another study explored conjugating this compound chelates to folate moieties via different linkers and bioconjugation strategies for targeting folate receptor-expressing cells. acs.org The conjugation techniques included amide bond formation and azide-alkyne cycloaddition reactions. acs.org The length of the linker between the this compound chelate and the folate moiety was found to influence the efficiency of energy transfer and cellular binding properties. acs.org
Functionalization strategies can also involve modifying the surface of materials with this compound complexes. For instance, silicon wafers have been functionalized with luminescent Tb(III) coordination complexes for the optical detection of nitric oxide in the gas phase. mdpi.com The grafting of the complex onto the wafer surface did not significantly alter the characteristic emission peaks of Tb(III), although a reduction in fluorescence lifetime was observed, potentially due to interactions with surface silanol (B1196071) groups. mdpi.com
Table 1: Examples of Functionalized this compound Complexes and their Applications
| Complex Type | Functionalization Strategy | Application/Observed Property | Reference |
| This compound complex bearing a formyl group | Schiff base formation with APTES | Incorporation into fluorescent silica nanoparticles, improved photostability | rsc.org |
| Biotinylated this compound complex | Chelation via phosphate (B84403) groups | FRET-based time-resolved homogenous fluoroassays | researchgate.net |
| This compound chelates conjugated to folate moieties | Amide bond formation, Azide-alkyne cycloaddition | Targeting folate receptor-expressing cells, luminescence sensing | acs.org |
| Tb(III) coordination complex | Grafting onto silicon wafer surface | Optical detection of NO in gas phase | mdpi.com |
| This compound complex with p-sulfonatothicalix mdpi.comarene | Encapsulation in amine-functionalized silica nanoparticles | Biological labelling, energy transfer | nih.gov |
Preparation of this compound Metal-Organic Frameworks (MOFs)
This compound Metal-Organic Frameworks (Tb-MOFs) are a class of porous coordination polymers constructed from this compound ions or clusters linked by organic ligands. Their synthesis and structure can be tuned to achieve desired properties for various applications, including sensing, catalysis, and adsorption. researchgate.netnih.gov
Common synthesis methods for Tb-MOFs include solvothermal and hydrothermal routes. mdpi.comresearchgate.netnih.govrsc.orgrsc.org These methods typically involve reacting a this compound salt (such as Tb(NO₃)₃·xH₂O or TbCl₃·xH₂O) with an organic linker containing coordinating groups, often carboxylates, in a solvent mixture under elevated temperature and pressure. mdpi.comnih.govrsc.orgmdpi.com The choice of solvent, temperature, reaction time, and the presence of modulators can influence the resulting MOF structure, crystallinity, and morphology. nih.gov
For example, Tb-MOFs have been synthesized using 1,3,5-benzenetricarboxylic acid (H₃BTC) as a ligand via solvothermal methods. nih.govrsc.org The use of sodium acetate (NaOAc) as a modulator during solvothermal synthesis can affect the crystallinity of the resulting TbMOF, leading to either crystalline or amorphous phases depending on the modulator concentration. nih.gov Crystalline TbMOF with the formula Tb(BTC)(H₂O) can be obtained, while increasing the NaOAc amount can result in an amorphous phase. nih.gov
Another example involves the synthesis of a this compound-based MOF with fcu topology using 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (H₂FTZB) as a linear ligand. mdpi.comresearchgate.net This MOF, fcu-Tb-FTZB-MOF, was synthesized by combining Tb(NO₃)₃·5H₂O and H₂FTZB in a mixture of DMF, ethanol, and chlorobenzene (B131634) and heating the mixture. mdpi.com Characterization techniques like powder X-ray diffraction (PXRD) and Brunauer-Emmett-Teller (BET) analysis confirmed the successful preparation of the MOF with a high surface area. mdpi.comresearchgate.net
Mixed-linker approaches are also employed in the synthesis of Tb-MOFs to achieve specific structures and properties. A photoluminescent Tb(III)-based MOF was synthesized at room temperature using a layer diffusion method with a mixture of 4,4'-oxybis(benzoic acid) and benzene-1,3,5-tricarboxylic acid as linkers. nih.gov This method yielded a crystalline, rod-shaped MOF where the carboxylate linkers acted as sensitizers for Tb(III) luminescence. nih.gov
The morphology of Tb-MOFs can also be controlled during synthesis. Hollow spherical Tb-MOF spheres have been synthesized using a one-pot solvothermal method with H₃BTC as the organic ligand and 2,5-thiophenedicarboxylic acid (H₂TDC) as a competitive ligand and protective agent. nih.gov H₂TDC was found to play a key role in the formation of the hollow structure, although it did not coordinate with Tb³⁺. nih.gov
Post-synthetic modification is another strategy to introduce this compound into MOF structures or to modify existing Tb-MOFs. Spatially isolated this compound ions have been installed post-synthetically onto a water-stable zirconium-based MOF, ZrBTB, for photoluminescence detection of nitrite (B80452). rsc.org The loading of this compound ions could be adjusted by tuning the temperature of the post-synthetic process. rsc.org
Tb-MOFs have been explored for various applications, including sensing of volatile organic compounds (VOCs) like styrene, detection of hydroquinone, and sensing of nitrite and Fe³⁺ ions through fluorescence quenching mechanisms. researchgate.netrsc.orgnih.govnih.gov Their porous structure and the luminescent properties of Tb³⁺ make them suitable for these sensing applications. researchgate.netnih.gov
Table 2: Examples of this compound Metal-Organic Frameworks and their Synthesis Methods
| MOF Composition | Ligands Used | Synthesis Method | Key Feature/Application | Reference |
| [Tb(1,3,5-BTC)]n | 1,3,5-benzenetricarboxylic acid (H₃BTC) | Solvothermal, Ultrasound-vapour phase diffusion | Nanoscale crystals, selective sensing of picric acid | nih.govrsc.org |
| fcu-Tb-FTZB-MOF | 2-fluoro-4-(1H-tetrazol-5-yl)benzoic acid (H₂FTZB) | Solvothermal | High surface area, catalytic adsorbent for dye removal | mdpi.comresearchgate.net |
| {[Tb(CA)(OA)₀.₅(H₂O)₂]·H₂O}n | Chelidonic acid (H₂CA), Oxalic acid (H₂OA) | Solvothermal | Water-stable, fluorescent sensor for nitrite | rsc.org |
| Tb-MOFs from mixed carboxylate linkers | 4,4'-oxybis(benzoic acid), benzene-1,3,5-tricarboxylic acid | Layer diffusion | Photoluminescent sensor for hydroquinone | nih.gov |
| Hollow spherical Tb-MOFs | 1,3,5-benzenetricarboxylic acid (H₃BTC), 2,5-thiophenedicarboxylic acid (H₂TDC) | One-pot solvothermal | Hollow structure, luminescent sensor for Fe³⁺ ions | nih.gov |
| Tb-modified ZrBTB | 1,3,5-tri(4-carboxyphenyl)benzene (BTB) (Zr-MOF framework) | Post-synthetic installation of Tb³⁺ | Photoluminescence detection of nitrite | rsc.org |
| [Tb₂(fma)₂(ox)(H₂O)₄·4H₂O] | Fumarate (fma), Oxalate (B1200264) (ox) | Hydrothermal | Electrode material for supercapacitors, high specific capacitance | rsc.org |
| (TbₓLu₁₋ₓ)₂bdc₃·nH₂O | 1,4-benzenedicarboxylate (bdc) | Direct reaction (aqueous solutions) | Heterometallic MOFs, luminescent properties depend on crystal structure | researchgate.net |
Luminescence and Photophysics of Terbium Compounds
Luminescence Mechanisms in Terbium Systems
The luminescence of Tb³⁺ ions can be initiated through various pathways, including direct excitation into its 4f states or, more efficiently, through indirect processes involving sensitizers.
Ligand-Sensitized Luminescence of this compound(III) Ions
Ligand-sensitized luminescence, often referred to as the "antenna effect," is a crucial mechanism for achieving efficient Tb³⁺ emission. In this process, an organic ligand (the "antenna") absorbs excitation energy over a broad spectral range, typically in the UV or near-UV region, where the direct absorption of Tb³⁺ is weak. nih.govue.wroc.plaip.orgtandfonline.com The absorbed energy is then transferred from the excited ligand to the Tb³⁺ ion, populating its excited states, most notably the ⁵D₄ level. scielo.org.zamit.edu Subsequent radiative relaxation from the ⁵D₄ level to lower-lying ⁷F J (J = 6, 5, 4, 3) levels results in the characteristic green luminescence of Tb³⁺. rsc.orgrsc.org
Efficient sensitization requires a suitable energy alignment between the excited states of the ligand and the emissive levels of Tb³⁺. Specifically, the triplet excited state energy of the ligand should be slightly higher than the ⁵D₄ emitting level of Tb³⁺ to facilitate efficient energy transfer and minimize energy back-transfer. scielo.org.zad-nb.info Carboxylate-containing compounds have been shown to be effective sensitizers for Tb³⁺ luminescence. nih.govmit.eduresearchgate.net For instance, dipicolinic acid (DPA) and its derivatives are known to greatly enhance Tb³⁺ emission through favorable energy transfer from the ligand's triplet excited state to the ⁵D₄ state of the metal ion. scielo.org.za The efficiency of this ligand-to-metal energy transfer can be influenced by factors such as the nature of the ligand, its role in complex formation, and the distance between the ligand and the Tb³⁺ ion. ue.wroc.ploaepublish.com
Research has demonstrated that incorporating specific ligands can lead to enhanced photoluminescence quantum yields in this compound complexes. For example, ternary octacoordinated this compound complexes with fluorinated β-diketone and bidentate ancillary ligands have shown proficient green emission under UV excitation. tandfonline.comresearchgate.net The use of ligands like 2,2′-bipyridine-6,6′-dicarboxylate derivatives, particularly amides-N⁶,N⁶-diisopropyl-[2,2′-bipyridine]-6,6dicarboxamide (BDCA), can result in relatively higher quantum yields compared to other ligands. researchgate.net
Energy Transfer Processes Involving this compound Ions
Beyond ligand sensitization, energy transfer processes involving Tb³⁺ ions themselves play a significant role in their luminescence behavior, especially in doped materials and complex systems.
This compound ions, particularly Tb³⁺, are valuable probes for studying intra- and intermolecular distances and interactions in macromolecules through luminescence resonance energy transfer (LRET). nih.govpnas.org LRET, a form of Förster resonance energy transfer (FRET) utilizing a lanthanide ion like Tb³⁺ as the donor, exploits the unique luminescence properties of lanthanides, such as long lifetimes and narrow emission bands. pnas.org
Engineering specific binding sites for Tb³⁺ within macromolecules, such as integral membrane proteins, allows for the precise study of distances and conformational changes. nih.govpnas.org For instance, incorporating an engineered EF-hand motif into a protein can create a high-affinity site for Tb³⁺. pnas.orgpnas.org Excitation of an aromatic residue, like tryptophan, within the coordination sequence can sensitize the bound Tb³⁺, and the efficiency of energy transfer to an acceptor fluorophore at a specific site in the macromolecule can be measured. pnas.orgpnas.org This technique provides valuable insights into the structure and function of complex biological systems. nih.govpnas.org Studies on proteins like elastase have shown that energy transfer to Tb³⁺ can originate from the triplet excited state of aromatic residues, suggesting a short-distance exchange mechanism rather than a long-range dipole-dipole interaction in some cases. nih.gov
This subsection elaborates on the energy transfer from a sensitizer (B1316253) to the Tb³⁺ ion, which was introduced in Section 4.1.1. Sensitizer-to-terbium energy transfer is the fundamental process enabling the efficient indirect excitation of Tb³⁺ luminescence. The sensitizer, typically an organic molecule or a semiconductor nanoparticle, absorbs excitation energy and transfers it to the Tb³⁺ ion. researchgate.netacs.org
The mechanism of this energy transfer can vary depending on the nature of the sensitizer and the surrounding matrix. In organic complexes, the transfer often occurs from the triplet state of the ligand to the ⁵D₄ level of Tb³⁺. scielo.org.zamit.edu In semiconductor nanoparticles like ZnS doped with Tb³⁺, the nanoparticle itself can act as an antenna, with energy and charge transfer occurring between trap sites and the Tb³⁺ ions. acs.org
Energy transfer can also occur from the excited states of Tb³⁺ (the donor) to other ions or molecules (the acceptor). This process can lead to quenching of Tb³⁺ luminescence and sensitization of the acceptor's emission.
A notable example is the energy transfer between dysprosium (Dy³⁺) and this compound (Tb³⁺) ions. In Dy³⁺ and Tb³⁺ co-doped materials, energy transfer from Dy³⁺ to Tb³⁺ can occur, resulting in enhanced Tb³⁺ emission. mdpi.comresearchgate.net This is particularly relevant when exciting at wavelengths primarily absorbed by Dy³⁺, where direct Tb³⁺ excitation is weak. mdpi.comresearchgate.net The energy transfer from Dy³⁺ to Tb³⁺ is often attributed to a non-radiative process, with the most probable channel involving the Dy³⁺ ⁴F₉/₂ → ⁶H₁₅/₂ transition and subsequent Tb³⁺ excitation from ⁷F₆ to ⁵D₄. mdpi.com This transfer mechanism is often dominated by electric dipole-dipole interaction. mdpi.comresearchgate.net
Conversely, energy transfer from Tb³⁺ to other acceptors, such as Eu³⁺ or Nd³⁺, can lead to quenching of Tb³⁺ luminescence. d-nb.infoiaea.orgunesp.brsci-hub.st In Tb³⁺-Eu³⁺ co-doped systems, energy transfer from Tb³⁺ to Eu³⁺ has been observed, leading to enhanced Eu³⁺ emission and decreased Tb³⁺ emission. unesp.brsci-hub.stacs.org This transfer is also often described as a non-radiative process, potentially involving electric dipole-dipole interactions. unesp.brsci-hub.st The efficiency and direction of energy transfer between Tb³⁺ and other ions are highly dependent on their relative concentrations, energy level alignments, and the host matrix. d-nb.infounesp.brsci-hub.st
Cross-relaxation is a non-radiative energy transfer process that occurs between identical or different ions. In the context of Tb³⁺ luminescence, cross-relaxation between neighboring Tb³⁺ ions can significantly influence the emission spectrum, particularly by affecting the intensity of the blue emission originating from the ⁵D₃ level. rsc.orgresearchgate.net
The primary cross-relaxation pathway in Tb³⁺ involves the de-excitation of one Tb³⁺ ion from the ⁵D₃ level to the lower ⁵D₄ level, while a neighboring Tb³⁺ ion in the ground state (⁷F₆) is simultaneously excited to a higher ⁷F J level, such as ⁷F₂. researchgate.net This process can be represented as (⁵D₃ → ⁵D₄) + (⁷F₆ → ⁷F J). researchgate.net The energy gap between the ⁵D₃ and ⁵D₄ levels (approximately 5600 cm⁻¹) is close to the energy difference between the ⁷F₆ ground state and certain excited ⁷F J levels, facilitating this resonant energy transfer. researchgate.net
Cross-relaxation between Tb³⁺ ions is a concentration-dependent phenomenon. rsc.orgresearchgate.net At higher Tb³⁺ concentrations, the distance between ions decreases, increasing the probability of cross-relaxation. rsc.org This process leads to a decrease in the intensity of the blue emission from the ⁵D₃ level and a corresponding increase in the intensity of the green emission from the ⁵D₄ level, as more ions populate the ⁵D₄ state via cross-relaxation. rsc.orgspiedigitallibrary.org Studies in various host matrices, such as CaF₂ nanoparticles and calcium fluoroborate (CFB) glasses, have confirmed this concentration-dependent quenching of ⁵D₃ emission and enhancement of ⁵D₄ emission due to cross-relaxation. rsc.orgspiedigitallibrary.org The mechanism is often attributed to electric multipole interactions. rsc.org
The absence of emission from the ⁵D₃ level in some Tb³⁺-doped materials, even when excited to higher levels, is often attributed to efficient non-radiative relaxation, including cross-relaxation and multiphonon emission. aip.org
Here is a summary of some research findings in a table format:
| Host Material | Energy Transfer Process | Observation | Mechanism | Reference |
| Cs₂NaYF₆ | ⁵D₃–⁵D₄ Cross-relaxation (Tb³⁺) | Quenching of ⁵D₃ emission, enhancement of ⁵D₄ emission with increasing Tb³⁺ concentration. | Electric quadrupole-electric dipole | researchgate.net |
| CaF₂ nanoparticles | ⁵D₃–⁵D₄ Cross-relaxation (Tb³⁺) | Decrease in 382 nm (⁵D₃) intensity, increase in 542 nm (⁵D₄) intensity with increasing Tb³⁺ concentration. | Concentration-dependent, Electric multipole | rsc.org |
| CFB glasses | ⁵D₃–⁵D₄ Cross-relaxation (Tb³⁺) | Quenching of ⁵D₃ emission, increase in ⁵D₄ intensity with increasing Tb³⁺ concentration. | Cross-relaxation channel (⁵D₃:⁷F₆)→(⁵D₄:⁷F₀) | spiedigitallibrary.org |
| Silicate (B1173343) glass | Dy³⁺ → Tb³⁺ | Enhanced Tb³⁺ emission, decreased Dy³⁺ emission. | Electric dipole-dipole | mdpi.comresearchgate.net |
| Lead borate (B1201080) glass | Tb³⁺ → Eu³⁺ | Energy transfer from Tb³⁺ to Eu³⁺ observed. | Non-radiative, Electric dipole-dipole | sci-hub.st |
| LaAlGe₂O₇ | Gd³⁺ → Tb³⁺ | Effective Gd³⁺-to-Tb³⁺ energy transfer observed. | Electric dipole-dipole | capes.gov.br |
| Proteins (e.g., Elastase) | Aromatic residue → Tb³⁺ | Energy transfer from triplet state of aromatic residue to Tb³⁺. | Short-distance exchange | nih.gov |
| ZnS nanoparticles | ZnS → Tb³⁺ | ZnS acts as antenna, sensitizing Tb³⁺ luminescence. | Energy and charge transfer between trap sites | acs.org |
Cross-Relaxation between this compound(III) Ions
Upconversion and Downconversion Luminescence in this compound-Doped Materials
This compound-doped materials can exhibit both upconversion and downconversion luminescence, processes that convert photons of different energies. Downconversion involves the absorption of a high-energy photon (e.g., UV or visible) and the emission of lower-energy photons (e.g., visible or near-infrared). Upconversion, conversely, involves the absorption of two or more low-energy photons (e.g., near-infrared) and the emission of a higher-energy photon (e.g., visible). mdpi.com
In downconversion, a sensitizer absorbs excitation energy and transfers it to the Tb³⁺ ion, which then emits characteristic green light. wikipedia.orgresearchgate.net For instance, intense green emission at 545 nm corresponding to the ⁵D₄ → ⁷F₅ transition of Tb³⁺ has been observed in SrLaAlO₄ nanophosphors under 279 nm UV-excitation. researchgate.net In some co-doped systems, energy transfer from other ions like Eu²⁺ or Eu³⁺ to Yb³⁺ can lead to near-infrared downconversion, relevant for applications like solar cells. aip.org
Upconversion luminescence in Tb³⁺ systems typically involves energy transfer processes where absorbed near-infrared photons are successively transferred to the Tb³⁺ ion, populating higher energy levels from which visible emission occurs. mdpi.com Enhanced green light upconversion has been observed in this compound-ytthis compound co-doped zinc-tellurite glasses under 978 nm laser irradiation, showing emission peaks related to Tb³⁺ transitions such as ⁵D₄-⁷F₆ (492 nm), ⁵D₄-⁷F₅ (542 nm), ⁵D₄-⁷F₄ (581 nm), and ⁵D₄-⁷F₃ (622 nm). ultraphysicalsciences.org
Role of Crystal Field and Electronic Structure in this compound Luminescence
The crystal field and electronic structure surrounding the Tb³⁺ ion significantly influence its luminescence properties. The 4f orbitals of lanthanide ions are relatively shielded, but the surrounding ligand environment or crystal lattice still exerts a crystal field effect that lifts the degeneracy of the 4f energy levels, leading to Stark splitting. psu.eduacs.org This splitting affects the transition probabilities and the fine structure observed in the luminescence spectra. psu.eduresearchgate.net
The electronic structure, including the energy levels of the Tb³⁺ ion (such as the ⁷F₆ ground state and ⁵D₄ emitting level), dictates the possible radiative transitions responsible for luminescence. psu.edu The energy gap between the emitting state (⁵D₄) and lower-lying levels is crucial for efficient emission, as non-radiative relaxation pathways can quench luminescence if the energy gap is small. The coordination environment and the nature of the ligands in this compound complexes can tune the electronic structure and crystal field, thereby influencing the luminescence intensity, lifetime, and even the relative intensities of different emission peaks. acs.orgrsc.org Studies combining spectroscopic measurements with theoretical calculations, such as Density Functional Theory (DFT), help elucidate the relationship between electronic structure, crystal field effects, and photophysical properties in this compound complexes. rsc.org
Photophysical Characterization of this compound Complexes
Detailed photophysical characterization is essential for understanding the luminescence behavior of this compound complexes and materials. This involves various spectroscopic techniques to probe their absorption, excitation, and emission properties, as well as their excited-state dynamics.
Luminescence Lifetime Measurements
Luminescence lifetime (τ) is a fundamental photophysical parameter that represents the average time an ion remains in its excited state before emitting a photon or undergoing non-radiative decay. Tb³⁺ typically exhibits relatively long luminescence lifetimes, on the order of milliseconds, which is advantageous for time-gated detection techniques used to reduce background interference. d-nb.inforsc.orgamericanelements.com
Luminescence decay curves are often analyzed using exponential functions to determine the lifetime(s). optica.org For some Tb(III) complexes, luminescence decay can be approximated by monoexponential or bi-exponential fitting. mdpi.com The measured lifetimes can vary depending on the specific transition (e.g., ⁵D₄ − ⁷F₅ vs. ⁵D₄ − ⁷F₃) and the surrounding environment, including the presence of solvent molecules (like water, which can quench luminescence through O-H vibrations) or the incorporation into different matrices. optica.orgmdpi.comrsc.orgnih.govoup.com For example, luminescence lifetimes of Tb(III) complexes in micellar solutions were found to be longer compared to other media. mdpi.com
Data on luminescence lifetimes can provide valuable information about the efficiency of energy transfer processes and the degree of protection of the Tb³⁺ ion from non-radiative decay pathways. researchgate.net
Below is an example of how luminescence lifetime data might be presented:
| Complex | Transition | Environment | Luminescence Lifetime (ms) |
| Tb(Phen)-AA | ⁵D₄−⁷F₅ (545 nm) | Micellar Solution | > 0.23 - 0.89 (range) americanelements.commdpi.com |
| TbL (example) | ⁵D₄−⁷F₅ (544 nm) | Room Temp | Varies with complex optica.org |
| TbL (example) | ⁵D₄−⁷F₃ (613 nm) | Room Temp | Varies with complex optica.org |
| Biotin-Tb-LLC | Excited state | Water | 2.16 d-nb.info |
| Tb(III)-nanosphere hybrid | 543 nm | D₂O | 0.14 oup.com |
| Tb(III)-nanosphere hybrid | 543 nm | H₂O | 0.11 oup.com |
| SrLa₀.₉₈Tb₀.₀₂AlO₄ | ⁵D₄ term | Nanocrystals | 1.17 (radiative) researchgate.net |
Note: The values in the table are illustrative and compiled from different sources and specific complexes. Actual values depend on the precise complex structure and conditions.
Excitation and Emission Spectroscopy of this compound Compounds
Excitation spectroscopy involves monitoring the luminescence intensity at a specific emission wavelength while scanning the excitation wavelength. This reveals the wavelengths at which the this compound ion or a sensitizing moiety in a complex efficiently absorbs energy that leads to Tb³⁺ emission. mdpi.comnih.gov For sensitized luminescence, the excitation spectrum often shows bands corresponding to the absorption of the organic ligand or sensitizer, indicating efficient energy transfer to the Tb³⁺ ion. mdpi.comnih.govtandfonline.com
Emission spectroscopy involves exciting the sample at a specific wavelength and recording the emitted light intensity as a function of wavelength. The emission spectrum of Tb³⁺ is characterized by sharp, well-defined peaks in the visible region, primarily due to transitions from the ⁵D₄ excited state to the ⁷Fⱼ ground multiplets (J = 6, 5, 4, 3). The most intense peak is typically the green emission around 544-545 nm, corresponding to the ⁵D₄ → ⁷F₅ transition. wikipedia.orgresearchgate.netmdpi.comthermofisher.com Other characteristic peaks include emissions around 489 nm (⁵D₄ → ⁷F₆), 585 nm (⁵D₄ → ⁷F₄), and 620 nm (⁵D₄ → ⁷F₃). mdpi.com The relative intensities of these peaks can be influenced by the crystal field environment. psu.eduresearchgate.net Excitation wavelengths commonly used to populate the Tb³⁺ excited state include UV light around 254 nm or 365 nm, or wavelengths absorbed by a sensitizing ligand (e.g., 303 nm for a phenanthroline complex or ~280-301 nm for certain folate conjugates). wikipedia.orgacs.orgmdpi.com
Below is an example of typical emission peaks for Tb³⁺:
| Transition | Approximate Wavelength (nm) | Color |
| ⁵D₄ → ⁷F₆ | 489 | Blue |
| ⁵D₄ → ⁷F₅ | 544-545 | Green |
| ⁵D₄ → ⁷F₄ | 585 | Yellow |
| ⁵D₄ → ⁷F₃ | 620 | Orange |
Note: These are typical values and may vary slightly depending on the specific compound and environment.
The shape and position of excitation and emission bands can provide information about the coordination environment of the this compound ion and the efficiency of energy transfer processes within a complex or material. nih.govresearchgate.net
Quantum Yield Determination in this compound Luminescent Materials
Determining the quantum yield of this compound luminescent materials can be achieved through various methods. One approach involves using an external light source and operating a fluorimeter in chemo/bioluminescence mode with a fluorescent dye as a reference standard. iaea.org Another method involves exciting samples and measuring the emitted light using a fluorescence spectrophotometer. ub.edu For solid samples, front-face geometry can be used for luminescence measurements. conicet.gov.ar
Recent advancements include high-throughput optical imaging methods that utilize Cherenkov-radiation-mediated excitation to determine and directly compare the relative quantum yield of luminescent lanthanide complexes. nih.gov This method is particularly well-suited for the direct comparison of high-quantum-yield this compound(III) complexes. nih.gov
Factors influencing the quantum yield of Tb³⁺ complexes include the triplet energy of the ligand, as a higher triplet energy can decrease non-radiative deactivation caused by thermal repopulation of the triplet state. osti.gov The presence of coordinated water molecules can also significantly quench luminescence, leading to a decrease in quantum yield. ub.edu
This compound Phosphors Research
This compound-activated phosphors are widely studied for their applications in various display and lighting technologies due to their efficient green emission. nsf.gov Research in this area focuses on designing materials with high luminescence efficiency and desired spectral properties.
Design Principles for High-Efficiency this compound Phosphors
Designing high-efficiency this compound phosphors involves several key principles. A crucial aspect is the selection of a suitable host material that can efficiently absorb excitation energy and transfer it to the Tb³⁺ ions. The host lattice structure and its interaction with the Tb³⁺ ions play a significant role in the luminescence properties.
Another important principle is optimizing the concentration of Tb³⁺ ions in the host material. Concentration quenching, where luminescence intensity decreases at high activator concentrations due to energy transfer between adjacent Tb³⁺ ions, needs to be minimized. spectroscopyonline.comias.ac.in The concentration quenching mechanism can be influenced by interactions such as electric dipole-dipole interactions. spectroscopyonline.com
The design of ligands in this compound complexes is also critical for achieving high efficiency, particularly through the antenna effect. mdpi.com Ligands with strong absorption in the UV region and efficient energy transfer to the Tb³⁺ ion can significantly enhance luminescence intensity. tandfonline.com Shielding the this compound ion from low-frequency vibrations in the surrounding environment can also enhance radiative quantum efficiencies. optica.org
This compound-Doped Garnets for Optical Applications
Garnet structures, with the general formula A₃B₂C₃O₁₂, where A is typically a rare earth like Y or Gd, B is Al or Ga, and C is Ga or Al, are important host materials for this compound ions in optical applications. rsc.org this compound-doped garnets, such as Yttrium Aluminum Garnet (YAG:Tb) and this compound Gallium Garnet (TbGaG), are of significant interest. nsf.govmdpi.com
Tb:YAG is studied for its green emission and potential use in plasma display panels and high-power white LEDs. nsf.govresearchgate.net The luminescence properties of YAG:Tb are relatively insensitive to temperature variations under high current excitation. nsf.gov The emission color of YAG:Tb can range from violet/blue to green depending on the Tb concentration. nsf.gov
This compound Gallium Garnet (TbGaG) and this compound-Scandium Gallium Garnet (TSAG) single crystals are recognized for their combination of high Verdet constant, low absorption coefficient, high thermal conductivity, and high optical quality, making them popular magneto-optic materials for applications like optical isolators and modulators in the visible and near-IR range. mdpi.comoptica.org Gd₃Ga₅O₁₂:Tb (GGG:Tb) thin films are also being explored as efficient green phosphors for solid-state lighting and scintillators for X-ray imaging. rsc.org GGG:Tb exhibits a long luminescence lifetime in the millisecond range. rsc.org
Spectral Properties of this compound-Activated Materials
The spectral properties of this compound-activated materials are characterized by narrow emission bands corresponding to the f-f transitions within the Tb³⁺ ion. mdpi.com Upon excitation, Tb³⁺ ions typically exhibit characteristic emission peaks in the green region of the visible spectrum. rsc.org
The emission spectrum of Tb³⁺ primarily shows transitions from the ⁵D₄ excited state to the ⁷Fⱼ ground states. mdpi.comnih.gov Common emission peaks are observed around 488 nm (⁵D₄ → ⁷F₆), 543-546 nm (⁵D₄ → ⁷F₅), 584-588 nm (⁵D₄ → ⁷F₄), and 620-623 nm (⁵D₄ → ⁷F₃). mdpi.comspectroscopyonline.comnih.gov The transition at approximately 543-546 nm (⁵D₄ → ⁷F₅) is often the most intense, contributing significantly to the characteristic green luminescence. ias.ac.innih.gov
The excitation spectrum of Tb³⁺-activated materials typically shows narrow bands corresponding to transitions from the ⁷F₆ ground state to higher energy levels, as well as broader bands if a sensitizer is present. spectroscopyonline.comscielo.br For instance, excitation peaks can be observed in the UV region, arising from transitions like ⁷F₆ to ⁵H₇, ⁵G₂, ⁵L₉, ⁵G₆, and ⁵D₃. spectroscopyonline.com Efficient energy transfer from a sensitizer, such as a ligand or co-doped ion like Gd³⁺ or Cu⁺, can lead to strong Tb³⁺ emission even under excitation wavelengths that are not directly absorbed by Tb³⁺. mdpi.comoup.cominoe.ro
The relative intensity of the emission lines can depend on factors such as the host material, the concentration of Tb³⁺ ions, and the excitation wavelength. spectroscopyonline.comresearchgate.net
Here is a table summarizing some spectral properties of Tb³⁺ in different host materials:
| Host Material | Excitation Wavelength (nm) | Emission Peaks (nm) (⁵D₄ → ⁷Fⱼ) | Most Intense Peak (nm) | Reference |
| Metal-Organic Frameworks (Terephthalate) | 320 | 487 (J=6), 546 (J=5), 584 (J=4), 623 (J=3) | 546 | mdpi.com |
| MgAl₂O₄ | 377 | 488 (J=6), 544 (J=5), 588 (J=4) | 544 | spectroscopyonline.com |
| BaF₂ | 368 | 543 (J=5) and others (J=2,3,4,6) | 543 | ias.ac.in |
| Gd₂(WO₄)₃ | 378, 270 | 485-720 range (J=0-6) | 545 (J=5) | scielo.br |
| Zinc Borosilicate Glass | 363 | 487 (J=6), 542 (J=5), 585 (J=4), 620 (J=3) | 542 | nih.gov |
| YAG | 263 (4f-5d transition) | 489 (J=6), 543 (J=5) | 543, 489 | researchgate.net |
| LuGd₂Ga₂Al₃O₁₂ | 290, 320, 378 | 380, 420, 480, 550, 580, 620 | 550 | mdpi.com |
Terbium in Catalysis and Electrochemistry
Electrocatalysis Involving Terbium
Electrocatalysis, which involves using electrochemical reactions to influence the rate of chemical reactions, is a significant area where this compound compounds are being explored. This compound's participation in electron transfer processes and its ability to form various compounds make it a candidate for electrocatalytic applications.
This compound in Oxygen Evolution Reaction (OER) Catalysis
The Oxygen Evolution Reaction (OER) is a crucial half-reaction in various electrochemical processes, including water splitting for hydrogen production. Efficient OER catalysts are essential for improving the kinetics of this often sluggish reaction. Recent research has investigated the use of this compound in OER catalysis.
For instance, indium-modified Tb₂Se₃ nanostructures have been explored as electrocatalysts for the OER in alkaline media. These InTbSe₃ nanostructures demonstrated enhanced OER kinetics compared to pristine Tb₂Se₃, exhibiting a lower Tafel value and higher current density. researchgate.net Another study highlighted a superhydrophilic self-supported nickel/terbium oxide (Ni/Tb₂O₃) electrode for the alkaline hydrogen evolution reaction (HER), which is often coupled with OER. bohrium.com While primarily focused on HER, the incorporation of Tb₂O₃ was found to promote water dissociation, a key step in both HER and OER, and improve catalytic stability. bohrium.com The synergistic effect between nickel and Tb₂O₃ in this heterostructure was noted for its contribution to enhanced catalytic activity. bohrium.com
Perovskite oxides substituted with this compound cations, such as Li₂ZrO₃ perovskites, have also been synthesized and evaluated for their electrocatalytic performance in alkaline HER, which is relevant to understanding their behavior in water splitting systems that involve OER. researchgate.net
This compound in Carbon Dioxide Reduction Catalysis
The electrochemical reduction of carbon dioxide (CO₂) into valuable chemicals and fuels is a promising approach for carbon utilization. This compound complexes and materials have shown potential in catalyzing this reaction.
This compound complexes with fluorescent properties have been utilized as catalysts for the fixation and activation of carbon dioxide. google.com this compound metal, similar to magnesium in chlorophyll, exhibits oxophilic polarity and can form complexes with carbamate, which is relevant to CO₂ capture and activation. google.com The fluorescence of this compound complexes can also be used to visually observe the insertion of CO₂ into certain bonds. google.com
Furthermore, a this compound-organic framework (Tb-MOF) has been synthesized and shown to be an effective photocatalyst for the CO₂ reduction reaction (CO₂RR). rsc.orgresearchgate.net This MOF demonstrated efficient light harvesting and electron-hole separation, crucial factors for photocatalytic CO₂ reduction. rsc.orgresearchgate.net Interestingly, its catalytic performance was found to be solvent-dependent. rsc.orgresearchgate.net Another study explored a this compound(III)-organic framework as a heterogeneous Lewis acid catalyst for the cycloaddition of CO₂ with epoxides, demonstrating high catalytic performance under mild conditions. researchgate.net This activity was attributed to the Lewis acid-base synergistic effect from open metal sites, free oxygen atoms, and amino groups within the MOF's structure. researchgate.net
Coordination polymers containing this compound and oxalate (B1200264) ligands have also suggested the possibility of reductive coupling of CO₂ to oxalate. researchgate.net
Electrochemical Formation of Nickel-Terbium Intermetallic Compounds
The electrochemical formation of intermetallic compounds is an important process in areas like electrodeposition and the reprocessing of nuclear fuels. Studies have investigated the electrochemical behavior of this compound in molten salts and the formation of nickel-terbium intermetallic compounds.
Electrochemical studies in LiCl-KCl-TbCl₃ melts on nickel electrodes at elevated temperatures (e.g., 773 K) have demonstrated the formation of Ni-Tb intermetallic compounds. researchgate.net Cyclic voltammetry and square-wave voltammetry techniques have shown that the reduction of Tb(III) on a nickel electrode occurs at more positive potentials compared to an inert tungsten electrode, indicating the formation of alloys. researchgate.net
Analysis of alloy samples obtained by potentiostatic electrolysis confirmed the formation of specific intermetallic phases, including Ni₁₇Tb₂, Ni₅Tb, and Ni₂Tb. researchgate.net The formation of these compounds is influenced by the low solubility of this compound in nickel, which promotes the diffusion process. researchgate.net Electrochemical techniques like cyclic voltammetry, square-wave voltammetry, and open-circuit chronopotentiometry have been used to identify the formation potentials of these intermetallic compounds. researchgate.net
Data on the formation potentials of Ni-Tb intermetallic compounds:
| Intermetallic Compound | Approximate Formation Potential (vs Ag/AgCl) |
| Ni₁₇Tb₂ | -1.27 V |
| Ni₅Tb | -1.63 V |
| Ni₂Tb | -1.88 V |
Note: These potentials are approximate and depend on specific experimental conditions.
Photocatalysis with this compound Materials
Photocatalysis, which uses light energy to drive chemical reactions with the help of a catalyst, is another area where this compound materials show promise. This compound's optical properties, particularly the luminescence of Tb³⁺ ions, can play a role in light harvesting and energy transfer in photocatalytic systems. wikipedia.org
This compound-doped titanium dioxide (Tb-doped TiO₂) nanoparticles have been investigated for their enhanced photocatalytic performance, particularly in the degradation of organic dyes like methylene (B1212753) blue. royalsocietypublishing.orgnih.gov Doping TiO₂ with this compound can improve photocatalytic activity by facilitating the separation of photo-induced electron-hole pairs, reducing their recombination. royalsocietypublishing.orgnih.gov Appropriate this compound doping concentrations are crucial, as excessive doping can lead to defects that negatively impact activity. royalsocietypublishing.orgnih.gov For instance, a doping amount of 1.0 wt% Tb in TiO₂ showed significantly enhanced photocatalytic activity compared to commercial P25 TiO₂. royalsocietypublishing.orgnih.gov
Tb-doped cerium dioxide (CeO₂) has also been studied for photocatalytic applications. tandfonline.comnih.gov The influence of this compound concentration on the photocatalytic activity of both TiO₂ and CeO₂ has been explored, with varying results depending on the specific material and reaction. nih.gov In some cases, increasing this compound concentration in CeO₂ was found to decrease photocatalytic activity. nih.gov However, other studies on Tb-doped CeO₂ have shown high degradation efficiency for dyes like methylene blue. tandfonline.com
Layered double hydroxides (LDHs) doped with this compound ions, such as Tb-ZnCr-LDHs, have demonstrated largely enhanced visible light photocatalytic performance for water splitting, specifically for oxygen evolution. rsc.org Doping with rare earth ions like Tb³⁺ can inhibit charge recombination and increase charge injection efficiency in these materials. rsc.org
Perovskite-type BaTbO₃, containing tetravalent this compound ions, has been explored for its photocatalytic properties under blue LED irradiation. oup.com Compounds with tetravalent this compound, having a half-filled f-subshell, are considered candidates for visible-light-driven photocatalysts. oup.com
This compound complexes with specific ligands have also been developed as highly visible-light-driven photocatalysts. dntb.gov.ua
General Catalytic Mechanisms of this compound Compounds
The catalytic mechanisms of this compound compounds are diverse and depend heavily on the specific compound, the reaction conditions, and the nature of the catalyzed reaction. However, some general principles can be identified.
This compound, particularly in its common +3 oxidation state, can act as a Lewis acid. rsc.orgnih.gov The Lewis acidity of Tb³⁺ ions allows them to activate substrates by accepting electron pairs, facilitating various chemical transformations. This Lewis acid character has been exploited in catalysis, such as in metal-organic frameworks where Tb³⁺ centers serve as active sites. rsc.orgnih.gov
In redox reactions, the ability of this compound to exist in both +3 and +4 oxidation states can be relevant. Although Tb⁴⁺ is generally unstable in aqueous solutions, it can be stabilized in certain environments and participate in electron transfer processes. wikipedia.orgsckcen.be this compound(IV) compounds are known to be highly oxidizing. sciencemadness.org
In electrocatalysis, this compound compounds can provide active sites for electrochemical reactions. The interaction between the this compound species and the electrode surface, as well as the transport of ions and electrons, are key aspects of the catalytic mechanism. In the case of intermetallic compound formation, the electrochemical potential drives the reduction of this compound ions and their subsequent alloying with the electrode material. researchgate.net
The catalytic activity of this compound compounds can be influenced by factors such as the crystal structure, particle size, surface area, and the presence of co-catalysts or supporting materials. royalsocietypublishing.orgnih.govtandfonline.comrsc.org
Interactive Data Table Example (simulated):
| Catalyst Material | Application | Key Finding | Reference |
| InTbSe₃ Nanostructures | Electrocatalytic OER | Enhanced OER kinetics, lower Tafel value compared to pristine Tb₂Se₃. | researchgate.net |
| Tb-doped TiO₂ (1.0 wt%) | Photocatalytic Dye Degradation | Approx. 3x enhancement in activity vs. commercial P25 for methylene blue. | royalsocietypublishing.orgnih.gov |
| {[Tb(DTDA)₁٫₅·2H₂O]·DMF·8H₂O}n (AQNU-4) | Photocatalytic CO₂RR | Effective photocatalyst, solvent-dependent activity. | rsc.orgresearchgate.net |
| Ni₁₇Tb₂, Ni₅Tb, Ni₂Tb | Electrochemical Formation | Intermetallic compounds formed on Ni electrode in molten salts. | researchgate.net |
Advanced Characterization Techniques and Spectroscopic Probes for Terbium
X-ray Spectroscopic Methods
X-ray-based spectroscopic techniques are powerful tools for probing the elemental composition, electronic states, and local atomic structure of materials containing terbium.
X-ray Absorption Near-Edge Spectroscopy (XANES) of this compound Complexes
X-ray Absorption Near-Edge Spectroscopy (XANES) is a sensitive technique for determining the oxidation state and local coordination environment of an element within a material. For this compound, XANES, particularly at the Tb L₃-edge, can distinguish between different oxidation states, such as Tb³⁺ and Tb⁴⁺.
Studies using Tb L₃-edge XANES have shown distinct spectral features depending on the this compound oxidation state. For instance, in the Tb³⁺ state, the spectrum typically exhibits a single main peak, often referred to as a "white line." csic.es In contrast, the Tb⁴⁺ state often shows a splitting of this main peak. csic.es This splitting is attributed to mixed configuration effects in the ground state, leading to different excitation channels during the 2p→5d transition responsible for the white line. csic.es
XANES has been applied to investigate the electronic state of this compound in various materials, including mixed oxides like cerium–this compound oxides. csic.es In such systems, XANES, along with other techniques, has been used to examine the structural and electronic state after high-temperature calcination. csic.es XANES has also been used to evaluate the oxidation states of this compound in phosphate (B84403) glasses, indicating that this compound primarily exists as Tb³⁺ in these materials when melted with Tb₄O₇ and SnO. rsc.orgosti.gov The reaction of Tb₄O₇ to produce Tb₂O₃ supports the oxidation of tin(II) to tin(IV) in these glasses. rsc.org
Furthermore, XANES has been employed in the characterization of tetravalent this compound complexes. chemrxiv.orgnih.gov By comparing the spectral features of tetravalent this compound complexes with trivalent analogs and other Ln⁴⁺ complexes, XANES can unambiguously confirm the tetravalent state of this compound. chemrxiv.org
X-ray Diffraction (XRD) for Structural Analysis of this compound Compounds
X-ray Diffraction (XRD) is a fundamental technique for determining the crystalline structure, phase purity, and lattice parameters of materials. For this compound compounds, XRD provides crucial information about how this compound atoms are arranged within the crystal lattice.
Powder X-ray diffraction (PXRD) is commonly used to analyze the crystalline phases of synthesized this compound compounds. For example, studies on this compound terephthalate (B1205515) metal-organic frameworks (MOFs) have utilized PXRD to confirm that synthesized compounds possess a specific crystalline phase, isostructural to Ln₂(1,4-bdc)₃·4H₂O (Ln = Ce–Yb). mdpi.comresearchgate.net The analysis of XRD patterns allows for the determination of unit cell parameters, which can be refined using methods like the Pawley method. mdpi.com
XRD is also vital for studying the structural changes induced by doping or different synthesis conditions in this compound-containing materials. In this compound-doped zinc oxide (ZnO:Tb) nanocrystals, XRD investigations confirm the hexagonal wurtzite crystalline structure of ZnO and indicate the absence of diffraction peaks corresponding to separate this compound compounds, suggesting the incorporation of this compound into the ZnO lattice. scientific.net However, in sputtered ZnO:Tb films, XRD patterns can reveal the presence of additional crystalline phases such as Tb₂O₃ and TbO₂, alongside the wurtzite ZnO structure, particularly in as-deposited films. mdpi.com Annealing can lead to the crystallization of amorphous phases and changes in strain and grain size, observable through XRD. mdpi.com
XRD has also been used to study the crystal structure of this compound oxides, such as Tb₁₁O₂₀. icm.edu.pl Analysis of the XRD pattern of Tb₁₁O₂₀ at room temperature shows strong Bragg reflections similar to TbO₂, but with peak widening and additional small intensity peaks indicating lower symmetry. icm.edu.pl Rietveld analysis can be applied to fit experimental data to structural models. icm.edu.pl
Studies on this compound formate, Tb(DCOO)₃, have employed high-resolution neutron powder diffraction, often in conjunction with XRD, to determine its crystal structure, which crystallizes in a rhombohedral space group. researchgate.net Single-crystal X-ray diffraction has also been used to characterize the structures of novel this compound ternary complexes. researchgate.net
Table 1 provides examples of crystal structures and phases determined for various this compound compounds using XRD.
| Compound/Material | Crystal Structure/Phase | Technique(s) Used | Source |
| (TbₓM₁₋ₓ)₂(1,4-bdc)₃·nH₂O (M = Y, La, Gd) | Ln₂(1,4-bdc)₃·4H₂O crystalline phase | PXRD | mdpi.comresearchgate.net |
| ZnO:Tb nanocrystals | Hexagonal wurtzite (ZnO) | XRD | scientific.net |
| Sputtered ZnO:Tb films | Wurtzite (ZnO), Tb₂O₃, TbO₂ | XRD | mdpi.com |
| Tb₁₁O₂₀ | Triclinic (P¯1) | XRD, Neutron Diffraction | icm.edu.pl |
| Tb(DCOO)₃ | Rhombohedral (R3m) | Neutron Powder Diffraction | researchgate.net |
| [Tb₂(Phen)₂(p-BrBA)₆] | Monoclinic | Single-crystal XRD | researchgate.net |
| [TbY(Phen)₂(p-BrBA)₆] | Monoclinic | Single-crystal XRD | researchgate.net |
| LiLuF₄:xTb nanocrystals | Tetragonal (LiLuF₄) | PXRD | rsc.org |
X-ray Photoelectron Spectroscopy (XPS) for this compound Material Interfaces
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical states of elements within the top few nanometers of a material's surface. bris.ac.uk XPS is particularly useful for studying interfaces involving this compound.
XPS has been employed to investigate the interfacial chemistry in magneto-optic structures containing FeCoTb alloys and dielectric layers like SiO, SiO₂, and Si₃N₄. aip.org XPS depth profiles have revealed significant redox chemistry occurring at these interfaces, with reactions preferentially involving this compound. aip.org This is evidenced by the formation of this compound oxide and this compound silicide at the dielectric/FeCoTb interface. aip.org In the case of Si₃N₄ dielectric layers, the formation of TbNₓ has also been observed using XPS. aip.org
Systematic measurements of core-electron binding energies using XPS have been conducted for heavy rare-earth metals, including this compound, and their surface and bulk oxides. royalsocietypublishing.org These studies observe multiplet splitting of various core levels (4f, 4d, 4p, 4s, and 5s) for this compound metal, which has an open 4f-shell. royalsocietypublishing.org The 3d spectra of this compound are also accessible by Al Kα radiation and exhibit complex structures. royalsocietypublishing.org XPS can provide information about the chemical state of this compound by analyzing the shifts in binding energies. nist.gov For instance, XPS has been used to investigate the chemical composition of the surface of this compound metal-organic frameworks (MOFs) and this compound oxides (TbₓOᵧ). researchgate.net XPS has also been used to confirm the transformation of amorphous this compound MOF thin films to a Tb₄O₇ phase upon pyrolysis. researchgate.net
Figure 1 in researchgate.net shows XPS spectra of the Tb 3d core level, illustrating the metallic character of deposited this compound and its progressive oxidation. The spectra display components attributed to Tb3d₅/₂ and Tb3d₃/₂ with a specific spin-orbit coupling value. researchgate.net
Electron Paramagnetic Resonance (EPR) Spectroscopy of this compound Systems
Electron Paramagnetic Resonance (EPR) spectroscopy is a technique used to study materials with unpaired electrons, providing information about the electronic structure and local environment of paramagnetic species. This compound ions, particularly Tb³⁺ (4f⁸) and Tb⁴⁺ (4f⁷), can be paramagnetic and thus amenable to EPR studies.
EPR spectroscopy has been used to investigate the electronic structure of this compound ions in various host materials and complexes. For Tb³⁺, which is a non-Kramers ion, EPR can be observed, although the spectra can be complex and depend on the crystal field environment. royalsocietypublishing.orgaps.org Studies on Tb³⁺ in lanthanide nicotinate (B505614) dihydrate single crystals have shown EPR signals arising from defect sites involving interacting Tb³⁺ ions. royalsocietypublishing.org Optical absorption spectroscopy on these crystals indicates that the ground state of Tb³⁺, ⁷F₆, is a singlet, exhibiting Van Vleck paramagnetism at low temperatures. royalsocietypublishing.org
For tetravalent this compound (Tb⁴⁺), which has a 4f⁷ configuration and an ⁸S ground state, EPR studies can provide insights into metal-ligand covalency and zero-field splitting (ZFS). acs.org Despite the nominally isotropic nature of the ⁸S ground state, tetravalent this compound complexes can exhibit rich EPR spectra with broad resonances, highlighting the complexity and the limitations of conventional X-band EPR for quantitative ZFS determination in these systems. acs.org High-frequency and -field electron paramagnetic resonance (HFEPR) is a more powerful technique for obtaining quantitative ZFS values in such complexes. acs.org HFEPR studies on a valence series including Tb⁴⁺ complexes have been used to assess relative covalent interactions and the effect of oxidation state on the splitting of the ground and excited states. acs.org
EPR spectra of tetravalent this compound ions have been observed in single crystals of zircon and scheelite structure silicates and germanates, where Tb⁴⁺ substitutes for the tetragonal metal lattice sites. researchgate.net These studies have determined spin Hamiltonian parameters and found extremely large zero-field splittings, requiring the analysis of complex spectra far from the strong magnetic field limit. researchgate.net Magnetic susceptibility and EPR studies on a tetravalent this compound complex, [Tb(NP(1,2-bis-ᵗBu-diamidoethane)(NEt₂))₄], indicate a 4f⁷ ground state with considerable zero-field splitting, demonstrating covalent metal-ligand bonds in magnetic, tetravalent lanthanide ions. chemrxiv.orgnih.gov
Neutron Scattering Studies of this compound Magnetic Structures
Neutron scattering is a powerful technique for investigating the magnetic structures and excitations in materials due to the interaction of neutron magnetic moments with the magnetic moments of atoms. This compound metal and its compounds exhibit complex magnetic ordering, making neutron scattering a crucial probe.
Neutron diffraction studies have been extensively used to determine the magnetic structures of this compound and its alloys and compounds. This compound metal itself is known to exhibit helical antiferromagnetic ordering below its Néel temperature, followed by a transition to a ferromagnetic state at lower temperatures.
Neutron scattering techniques have been applied to study the magnetic properties of this compound/holmium superlattices. aps.org These studies have revealed basal-plane ferromagnetic alignment of this compound moments within Tb blocks, coherent with the helical ordering of holmium moments in certain temperature ranges. aps.org As the temperature changes, transitions to different magnetic structures, including mixed phases and purely helically ordered Tb moments, have been observed. aps.org Neutron scattering confirms that the magnetic ordering can be long-ranged in these superlattices. aps.org
Neutron diffraction has also been used to examine the magnetic structure of this compound dideuteride (TbD₂). aps.org Elastic neutron scattering studies found that TbD₂ undergoes a para- to antiferromagnetic transition at a specific Néel temperature. aps.org The magnetic structure at low temperatures has been determined, belonging to a monoclinic space group. aps.org The magnetic moment per Tb³⁺ ion has been quantified, and the reduction from the free-ion value is attributed to crystalline electric field effects. aps.org
Studies on this compound oxides, such as Tb₁₁O₂₀, have combined X-ray and neutron powder diffraction to determine both the crystal structure and magnetic properties. icm.edu.pl Neutron diffraction data supports the complex triclinic crystal structure of Tb₁₁O₂₀. icm.edu.pl The magnetic data suggests dominant antiferromagnetic interactions and indicates a mixture of Tb³⁺ and Tb⁴⁺ ions. icm.edu.pl Neutron scattering has also been used to investigate the magnetic structure of this compound formate, Tb(DCOO)₃, revealing magnetic ordering below a certain temperature with a specific propagation vector. researchgate.net The magnetic scattering can consist of both sharp and diffuse components. researchgate.net
Magnetic small-angle neutron scattering (SANS) is useful for probing magnetic microstructure on the nanometer scale. SANS has been applied to study nanocrystalline this compound, providing insights into the non-uniformity of the magnetization vector due to grain boundaries. nist.gov SANS appears to be a suitable technique for resolving the magnetic microstructure in the bulk of nanocrystalline ferromagnets. nist.gov
Optical and Vibrational Spectroscopy
Optical and vibrational spectroscopy techniques provide information about the electronic transitions, energy levels, and molecular vibrations within this compound compounds. These methods are particularly valuable for studying luminescent properties and the interaction of light with this compound-containing materials.
Optical spectroscopy, including photoluminescence (PL) spectroscopy, is widely used to study the characteristic green emission of Tb³⁺ ions, which arises from intra-configurational ⁴f transitions, primarily the ⁵D₄ → ⁷Fⱼ transitions. researchgate.net PL spectra are used to assess the emission intensity and spectral profile of this compound compounds. scientific.net Studies on Tb-doped ZnO nanocrystals have used PL spectra to confirm the incorporation of Tb³⁺ ions and investigate the energy transfer from the ZnO host to the Tb³⁺ ions. scientific.netresearchgate.net The green emission intensity can be affected by the concentration of the Tb dopant. scientific.net
Luminescence spectroscopy is crucial for characterizing the photoluminescent properties of this compound-based MOFs. mdpi.comresearchgate.net The lifetime of the ⁵D₄ excited state and the photoluminescence quantum yield (PLQY) can be measured using luminescence spectroscopy to understand the efficiency of the luminescence process. mdpi.comresearchgate.net Doping with other rare earth ions can significantly enhance the PLQY of this compound terephthalate MOFs. mdpi.comresearchgate.net The mechanism of energy transfer from the ligand (e.g., terephthalate ion) to the Tb³⁺ ion is often studied using luminescence spectroscopy, where the ligand acts as an "antenna" to sensitize the this compound emission. researchgate.net
Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, probe the molecular vibrations within a material, providing information about the chemical bonds and functional groups present. These techniques are useful for characterizing the structure and composition of this compound compounds and observing changes upon doping or reaction.
IR spectroscopy has been used to study the vibrational structure of this compound terephthalate MOFs. mdpi.comresearchgate.net The IR spectra show characteristic bands corresponding to the stretching vibrations of functional groups like O-H (from coordinated water molecules) and C-O (from the terephthalate ligand). mdpi.comresearchgate.net Comparing the IR spectra of homometallic and heterometallic terephthalates can reveal the effect of doping on the vibrational structure. mdpi.comresearchgate.net The consistency between IR spectra and PXRD data can confirm that synthesized compounds have the same crystalline phase. mdpi.comresearchgate.net
Raman spectroscopy has also been applied to characterize this compound-containing materials, sometimes in conjunction with IR spectroscopy. rsc.orgresearchgate.net For example, Raman spectroscopy was used alongside XANES, XRD, and PL spectroscopy to investigate barium phosphate glasses containing Tb₄O₇ and SnO. rsc.org Far-infrared vibrational spectroscopies have been used to study small this compound oxide clusters, and the differences in spectra compared to bare clusters can provide a distinct signal for identifying characteristic structures. aip.org
Optical absorption spectroscopy can provide information about the electronic transitions and energy levels of this compound ions, complementing luminescence studies. royalsocietypublishing.org UV-Vis-NIR spectroscopy has been used for spectroscopic comparative analysis of tetravalent this compound complexes. rsc.org
Table 2 summarizes some applications of optical and vibrational spectroscopy in studying this compound compounds.
| Technique | Application to this compound Compounds | Source |
| Photoluminescence (PL) | Studying green emission of Tb³⁺, energy transfer, PLQY, excited state lifetimes | mdpi.comresearchgate.netscientific.netresearchgate.net |
| Infrared (IR) Spectroscopy | Characterizing molecular vibrations, functional groups, and structural changes in MOFs and oxides | mdpi.comresearchgate.netresearchgate.netnih.gov |
| Raman Spectroscopy | Complementary vibrational analysis, studying glasses and clusters | rsc.orgaip.org |
| Optical Absorption | Probing electronic transitions and energy levels | royalsocietypublishing.orgrsc.org |
UV-Visible Spectroscopy of this compound Complexes
UV-Visible (UV-Vis) spectroscopy is a widely used technique to study the electronic transitions within this compound complexes and their ligands. The UV-Vis spectra of this compound complexes typically show absorption bands related to the electronic transitions within the organic ligands, which can act as sensitizers for this compound luminescence through the "antenna effect." researchgate.net These ligands absorb UV or visible light and efficiently transfer the absorbed energy to the this compound ion, leading to its characteristic emission.
Studies on binuclear Tb(III) complexes with Schiff-base ligands have utilized UV-Vis spectroscopy to investigate their DNA binding properties. nih.gov The UV-Vis results, combined with other techniques, indicated that these complexes could bind to Calf thymus DNA through intercalation. nih.gov Another study on this compound(III) complexes with a β-diketone and ancillary ligands also employed UV-Vis absorption spectroscopy to characterize the complexes in solution. tandfonline.com The UV-Vis spectra of these complexes in tetrahydrofuran (B95107) (THF) showed absorption bands in the UV region attributed to the ligands. tandfonline.com Similarly, UV-Vis absorption spectroscopy has been used to characterize this compound β-diketonate complex-based silica (B1680970) xerogel matrices, revealing absorption bands related to the complex within the matrix. researchgate.net The UV/Vis spectra of binary this compound complexes based on 3,3′,4,4′-biphthalic anhydride (B1165640) exhibit absorption peaks attributed to the π → π* transition of the aromatic ring. optica.org The relative intensity of these peaks can vary depending on the complex composition. optica.org UV-Vis spectroscopy has also been applied to study this compound-doped hydroxyapatite (B223615), showing shoulders in the UV-Vis spectra whose intensity increases with increasing this compound content. nih.gov
Raman Spectroscopy of this compound Compounds
Raman spectroscopy provides information about the vibrational modes of molecules and materials. For this compound compounds, Raman spectroscopy can be used to study lattice vibrations, molecular vibrations within ligands, and in some cases, electronic transitions of the this compound ion itself.
Raman scattering has been employed to study structural and magnetic phase transitions in this compound ferroborate (TbFe₃(BO₃)₄). aip.org Studies have investigated the temperature behavior of polar E-modes and low-energy excitation spectra in this compound. aip.org Raman spectra of single crystal TbFe₃(BO₃)₄ have been observed in various geometries to analyze different components of the scattering tensor. aip.org Electronic Raman transitions of Tb³⁺ in this compound aluminum garnet (Tb₃Al₅O₁₂) have also been observed, providing insights into the crystal field splitting of the Tb³⁺ ion's energy levels. aps.orgoptica.org These electronic Raman effects can be distinguished from vibrational modes by their behavior in an external magnetic field (Zeeman-Raman effect). optica.org Raman spectroscopy has also been used in the characterization of this compound-doped lutetium orthophosphates (Lu₁₋ₓTbₓPO₄) to investigate the effects of substituting lutetium with this compound on the phonon spectra. aip.org The Raman spectra showed no significant changes in phonon frequencies, indicating that the force fields in the LuPO₄ lattice are not strongly altered by Tb doping. aip.org The technique has also been applied to characterize this compound sulfide (B99878) nanoparticles and this compound polypropenic acid films. researchgate.netnih.gov
Infrared Spectroscopy of this compound-Containing Materials
Infrared (IR) spectroscopy is another vibrational spectroscopic technique that provides information about the functional groups and chemical bonds present in this compound-containing materials.
FT-IR spectroscopy has been used to characterize this compound complexes with octanoyl amino acids, helping to identify the chemical information of functional groups and determine molecular structures in combination with other techniques. researchgate.net In the study of this compound metal-organic framework (Tb-MOF) hollow spheres, FTIR spectroscopy was used to analyze the vibrational modes of the MOF structure, including characteristic bands for C-H bending and asymmetric and symmetric stretch vibrations of COO⁻ groups. rsc.org FTIR analysis of this compound oxide nanoparticles obtained by thermal decomposition has revealed bands assigned to carbonate structures and O-H and HOH modes of crystalline water. researchgate.net For this compound-doped hydroxyapatite, FTIR spectra have shown bands assigned to phosphate and carbonate groups, indicating the incorporation of this compound ions into the hydroxyapatite structure. nih.gov Far-infrared spectroscopy has been used to observe low-lying energy levels in this compound iron garnet, identifying electronic and phonon lines. optica.org
Spectrofluorometric Analysis of this compound Luminescence
Spectrofluorometric analysis, specifically focusing on luminescence, is a powerful technique for studying the characteristic emission of this compound(III) ions. Tb³⁺ typically exhibits sharp emission peaks in the green region, primarily due to transitions from the ⁵D₄ excited state to the ⁷Fⱼ ground states (J = 6, 5, 4, 3). nih.govresearchgate.net The most prominent emission is often observed around 544-547 nm, corresponding to the ⁵D₄ → ⁷F₅ transition, which is responsible for the characteristic green luminescence. nih.govresearchgate.netnih.gov
Here is a table summarizing some characteristic emission wavelengths for common this compound transitions:
| Transition | Approximate Wavelength (nm) |
| ⁵D₄ → ⁷F₆ | ~490 |
| ⁵D₄ → ⁷F₅ | ~544-547 |
| ⁵D₄ → ⁷F₄ | ~585-587 |
| ⁵D₄ → ⁷F₃ | ~621-622 |
Luminescence Resonance Energy Transfer (LRET) for Distance Estimation
Luminescence Resonance Energy Transfer (LRET) is a technique used to measure distances between a luminescent donor (such as a this compound complex) and an acceptor (typically an organic fluorophore or fluorescent protein). pnas.org LRET is a type of Förster Resonance Energy Transfer (FRET) that utilizes the unique luminescence properties of lanthanides, such as long lifetimes and narrow emission bands. pnas.orgjrturnerlab.com
This compound complexes, with their long luminescence lifetimes (in the millisecond range), are excellent donors for LRET studies. jrturnerlab.compnas.org The energy transfer efficiency in LRET is inversely proportional to the sixth power of the distance between the donor and acceptor, allowing for distance calculations in the range of approximately 20 to 100 Å. pnas.org LRET with this compound has been applied to study biomolecular interactions, such as protein-protein interactions in living cells. jrturnerlab.compnas.org By using a luminescent this compound complex as a donor and a fluorescent protein like GFP as an acceptor, sensitized acceptor emission can be detected, providing information about the proximity of the labeled molecules. jrturnerlab.compnas.org Time-resolved LRET microscopy with this compound labels offers advantages over conventional FRET, including reduced background signals from cellular autofluorescence due to the long lifetime of this compound luminescence. jrturnerlab.compnas.org Engineered systems incorporating this compound-binding sites and acceptor fluorophores have been developed to facilitate LRET measurements for estimating intra- and intermolecular distances in macromolecules. pnas.orgnih.gov
Microscopy and Surface Characterization
Microscopy techniques are essential for visualizing the morphology, size, and structure of this compound-containing materials, particularly at the nanoscale.
Electron Microscopy (SEM, TEM) of this compound Nanostructures and Films
Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are widely used to characterize the morphology and structure of this compound nanostructures and films.
SEM provides high-resolution images of the surface topography and morphology of materials. It is particularly useful for observing the shape and size of nanoparticles and the surface features of films. shahroodut.ac.irqd-latam.com For instance, SEM images have been used to examine the morphology of this compound-doped hydroxyapatite powders, showing that doping can influence the morphology and lead to the formation of spherical nanoparticles. nih.gov SEM has also been applied to study the morphology of hollow this compound metal-organic framework spheres, revealing their spherical structure. rsc.org
TEM, on the other hand, provides higher resolution images and can reveal the internal structure, crystallinity, and size of nanoparticles and thin films. shahroodut.ac.ir TEM is often used to complement SEM analysis, providing more detailed structural information. nih.gov Studies on this compound oxide nanoparticles have utilized TEM to confirm their size and morphology. researchgate.net TEM has also been used to investigate the structural properties of this compound-doped silicon oxide thin films, allowing for the examination of nanocrystal structures. researchgate.net Comparative studies using TEM images prepared by different methods, such as Focused Ion Beam (FIB) and mechanical preparation, highlight the importance of sample preparation for obtaining high-resolution images of nanostructures. researchgate.net TEM analysis has confirmed the formation of crystalline nanostructures, such as Tb₄Si₃(SiO₄)O₁₀ and Tb₂O₃ phases, in annealed this compound-doped silicon oxide films. researchgate.net
Both SEM and TEM are valuable tools for understanding the relationship between the nanoscale structure of this compound materials and their properties.
Magnetic Force Microscopy (MFM) for this compound Magnetic Domains
Magnetic Force Microscopy (MFM), a mode of scanning probe microscopy (SPM), is extensively used to characterize the magnetic properties of materials at the nanoscale. azonano.comparksystems.com MFM probes local magnetic fields and produces images containing information on a sample's localized magnetic properties, including the mapping of magnetic domains and walls. azonano.comparksystems.com In MFM, a sharp tip coated with a ferromagnetic material scans the surface, mapping the distribution and strength of magnetic domains. parksystems.com The technique operates in dynamic force mode, typically using a cantilever driven near its resonance frequency. azonano.comnanosurf.com As the cantilever passes over the sample at a predetermined height, the MFM maps the phase of the oscillation, which is influenced by attractive or repulsive magnetic forces between the tip and the sample. azonano.comnanosurf.com
MFM has been applied to study magnetic domains in this compound-containing materials. For instance, it has been used to image domain wall displacements in amorphous TbFe alloy films. osti.gov These studies revealed reversible bending of domain wall segments pinned to defects and irreversible, jumplike displacement of segments in an applied magnetic field. osti.gov MFM imaging showed very long and contrasted domains in as-grown this compound-cobalt magnetic films. The domain structure could also be observed in demagnetized films of varying thicknesses and compositions.
Atomic Force Microscopy (AFM) for this compound Thin Film Morphology
Atomic Force Microscopy (AFM) is a powerful technique for studying the surface topography and morphology of thin films at the nanometer scale. researchgate.netmdpi.comscielo.org.mx AFM can provide detailed surface descriptions using statistical parameters. researchgate.net
AFM has been utilized to investigate the morphology of this compound-containing thin films. Studies on SiO₂-based composite thin films with immobilized this compound(III) complexes have used AFM to assess the micromorphology of the films, indicating their homogeneity. researchgate.net The 3D surface of these films can be geometrically complex, appearing relatively smooth but with fine nano-asperities resulting from the preparation process. researchgate.net AFM has also been employed to characterize the surface morphology of undoped and this compound-doped ZnO thin films. researchgate.net These studies have shown that this compound doping can influence the surface morphology, with the roughness potentially increasing sharply at higher doping concentrations. researchgate.net AFM studies on amorphous this compound metal-organic framework thin films and their transformation to this compound oxide have shown that the amorphous films exhibit a rough, porous microstructure composed of clusters of particles, in contrast to the crystalline this compound oxide films. mdpi.com AFM, sometimes combined with confocal microscopy, is used to investigate the surface topography of these films. mdpi.com
Nuclear Magnetic Resonance (NMR) Studies of this compound Systems
Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique that exploits the magnetic properties of certain nuclei to provide information about molecular structure, dynamics, and environment. libretexts.org While nuclei with a spin of zero are invisible to NMR, nuclei with a non-zero spin possess a magnetic moment that can be utilized. libretexts.org
In the context of this compound systems, NMR studies can be challenging due to the paramagnetic nature of Tb³⁺ ions, which can cause large hyperfine shifts and affect relaxation times. However, these paramagnetic properties can also be leveraged. For instance, NMR has been used to study this compound(III)-phthalocyaninato single molecule magnets, combining chemical shift analysis with the evaluation of residual dipolar couplings (RDCs). acs.orgresearchgate.net Large residual dipolar couplings and pseudocontact shifts have been observed in these systems, providing insights into their magnetic anisotropy and internal mobility. acs.org ¹⁷O NMR has been used in variable-pressure studies to investigate water-exchange mechanisms on octaaqualanthanide(III) ions, including this compound. acs.org Nuclear magnetic relaxation dispersion (NMRD) measurements have also been employed to examine the magnetic properties of nanoaggregates incorporating this compound(III) complexes, showing efficient T₂ relaxivity at high magnetic field strengths due to the increased rotational correlation time of the nanoaggregates and the high magnetic moment of the this compound ion. researchgate.net
Mass Spectrometry Applications for this compound Analysis
Mass Spectrometry (MS) techniques are widely used for elemental analysis and the determination of isotopic composition. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a state-of-the-art method for elemental analysis and is particularly valuable for low-level monitoring of rare earth ions, including this compound, in various sample matrices. mdpi.comacs.org
ICP-MS is frequently used to determine the concentration of this compound in doped materials, such as hydroxyapatite powders. mdpi.com It is also employed for analyzing impurities in high-purity rare earth oxides like this compound oxide (Tb₄O₇), where accurate determination of other rare earth element impurities at ultra-low levels is critical. perkinelmer.com While polyatomic spectral interferences from matrix elements can pose challenges in ICP-MS analysis of such complex matrices, techniques like using a quadrupole Universal Cell to control reactions can help mitigate these issues. perkinelmer.com ICP-MS methods have also been developed for quantifying specific this compound isotopes, such as ¹⁶¹Tb, and for assessing the purity of radiolanthanides like ¹⁶¹Tb produced for applications in nuclear medicine. researchgate.net Mass spectrometry is also used in the characterization of synthesized this compound complexes, providing information about their molecular weight and composition. bohrium.com
Terbium in Materials Science and Engineering
Intermetallic Compounds Involving Terbium
Intermetallic compounds formed between this compound and other metallic elements, particularly transition metals, exhibit a wide range of interesting properties, including significant magnetic anisotropy and magnetostriction. The precise composition and crystal structure of these compounds dictate their specific characteristics.
Synthesis and Characterization of this compound-Cobalt Intermetallic Films
Thin films of this compound-cobalt (Tb-Co) intermetallic alloys have been synthesized using techniques such as magnetron sputtering and organic molecular beam deposition. Magnetron sputtering is a commonly applied method for high-throughput thin-film preparation researchgate.net. Characterization of these films involves various techniques to understand their composition, structure, and magnetic behavior. Rutherford backscattering spectrometry and x-ray reflectivity are employed to verify the composition and thickness of the films . Magnetic force microscopy and magneto-optical Kerr effect (MOKE) measurements are used to image the domain structure and measure hysteresis loops . Studies have shown that Tb-Co films can exhibit out-of-plane magnetic anisotropy . The magnetic properties, including the compensation point, remanent magnetization, and magnetic anisotropy, are strongly dependent on both the composition and the thickness of the film researchgate.net. For instance, for thicknesses below 10 nm, the compensation concentration shifts towards higher Tb content as the film thickness is reduced researchgate.net. The tunability of Tb-Co magnetic properties by varying the composition has been highlighted, with the composition also influencing the elongated magnetic domains .
Formation of Nickel-Terbium Intermetallic Compounds
The formation of nickel-terbium (Ni-Tb) intermetallic compounds has been investigated, often through electrochemical methods in molten salts. Studies using techniques such as cyclic voltammetry and square-wave voltammetry on nickel electrodes in LiCl-KCl-TbCl3 melts have demonstrated the electrochemical reduction of Tb(III) and the subsequent formation of Ni-Tb intermetallic phases researchgate.netresearchgate.net. Open-circuit chronopotentiometry has also provided evidence for the formation of these compounds at specific potential plateaus researchgate.net. Characterization of the resulting alloy samples obtained by potentiostatic electrolysis has been performed using techniques like X-ray diffraction (XRD), scanning electron microscopy (SEM), and energy-dispersive spectrometry (EDS) researchgate.net. These analyses have confirmed the formation of specific Ni-Tb intermetallic compounds, including Ni17Tb2, Ni5Tb, and Ni2Tb researchgate.net. According to the Ni-Tb binary system phase diagram, this compound can form eight intermetallic compounds with nickel, and the low solubility of this compound in nickel promotes the diffusion process leading to the formation of various intermetallic compounds researchgate.net.
Aluminum-Terbium Intermetallic Compounds (e.g., Al2Tb)
Aluminum-terbium intermetallic compounds, such as Al2Tb, belong to the family of RAl2 type compounds where R represents a rare earth element aip.org. Aluminide compounds, in general, contain aluminum and one or more electropositive elements and exhibit properties that are intermediate between those of metallic alloys and ionic compounds americanelements.com. RAl2 type compounds have been extensively studied due to their intriguing low-temperature magnetic properties aip.org. This compound Aluminide is reported to be generally available americanelements.com. These types of intermetallic compounds find potential applications in areas such as hydrogen storage technology, industrial manufacturing, and as coatings for high-temperature applications americanelements.com.
Structure and Magnetic Properties of Rare-Earth-Transition-Metal this compound Compounds
Rare-earth-transition-metal (R-T) intermetallic compounds involving this compound (R=Tb) exhibit a variety of crystal structures and fascinating magnetic properties. These compounds often have general formulas such as R1-sT5+2s and RT2, where T can be Fe, Co, Ni, or Mn mdpi.comatlantis-press.com. Common structures observed include the CaCu5-type structure (e.g., SmCo5) mdpi.com, ThMn12-type, and Th2Zn17-type structures mdpi.com. RT2 intermetallides, which are Laves phases, combine a relatively simple structure with unique magnetic properties like giant magnetostriction and a large magnetocaloric effect atlantis-press.com.
The magnetic properties of these compounds are determined by their crystallographic structure and chemical composition (intrinsic properties) as well as their microstructure (extrinsic properties) mdpi.com. Intrinsic properties include saturation magnetization (Ms), Curie temperature (Tc), and magnetocrystalline anisotropy (Ku) mdpi.com. Extrinsic properties encompass coercivity (Hc) and remanent magnetization (Mr) mdpi.com. This compound-based R-T compounds are known for their significant magnetocrystalline anisotropy, which originates from the interaction of the anisotropic 4f electron cloud of the this compound atom with the crystalline field of the lattice aip.orgatlantis-press.com. This compound metal itself exhibits a helical spin arrangement in its magnetic structure below its Néel temperature britannica.com.
In RT2 compounds, a distortive structural phase transition from a rhombohedral to a cubic phase can occur in a specific range of this compound concentration, which is also the area of a magnetic phase transition between ferromagnetism and ferrimagnetism atlantis-press.com. This concentration range is where a compound with almost compensated magnetocrystalline anisotropy can be produced, potentially leading to giant magnetostriction atlantis-press.com. Deviations from stoichiometry in RT2 intermetallides can lead to a two-phase state or changes in structural type, with structural phase transitions often accompanied by distortions due to spontaneous magnetostriction atlantis-press.com.
The magnetic properties of rare-earth metals, alloys, and compounds are highly dependent on the number of unpaired 4f electrons britannica.com. This compound, with unpaired 4f electrons, is strongly magnetic britannica.com. The magnetic ordering temperature is generally related to the number of unpaired 4f electrons britannica.com.
Effect of this compound Additions on Intermetallic Phases in Alloys
The influence of alloying elements on the formation and growth mechanisms of intermetallic phases in alloys is a critical aspect of materials design mdpi.com. Additions can either limit or promote the development of intermetallic phases, with the mechanism being dependent on diffusion processes, the initial concentration of the element, and the presence of other additives mdpi.com. The presence of intermetallic phase precipitates can slow down diffusion processes while simultaneously strengthening the solder material mdpi.com.
Table 1: Effect of this compound Addition on Micro-hardness of Eutectic Sn-3.5Ag Solder
| Tb Content (wt.%) | Micro-hardness (MPa) |
| 0 | ~154.4 |
| 0.2 | ~308.9 |
Hybrid and Composite Materials Incorporating this compound
This compound is also incorporated into various hybrid and composite materials to impart specific functional properties, particularly luminescence and magnetic characteristics. Hybrid materials often combine organic and inorganic components, leveraging the unique properties of each constituent.
Molecular-type luminescent hybrid materials containing this compound have been fabricated using modified organic acids and inorganic hosts bhu.ac.in. In these materials, the organic component can act as a ligand to coordinate with Tb3+ ions, and can also be covalently bonded with the inorganic host bhu.ac.in. The photophysical properties, including ultraviolet absorption, phosphorescent spectra, and luminescent spectra, are investigated to characterize these hybrid materials bhu.ac.in. The strong green fluorescence characteristic of this compound ions indicates the potential photonic applications of these molecularly designed hybrids bhu.ac.in.
Composite materials have been prepared by incorporating this compound complexes, such as this compound bipyridyl complexes, into hybrid matrices containing organic and inorganic oligomers capes.gov.br. Novel covalently bonded hybrid materials of europium (and by extension, potentially this compound) complexes with silica (B1680970) networks have also been developed, and their luminescence properties studied researchgate.net. These materials can exhibit intensive luminescence triggered by the ligand antenna effect researchgate.net. The doping of organic polymers with coordination compounds of lanthanides, including this compound, is an approach to create hybrid materials with improved optical and mechanical properties and high thermal stability researchgate.net. This doping can enhance the luminescence efficiency due to the uniform distribution of the complexes within the polymer matrix researchgate.net. Other examples include composites involving this compound-polyoxometalate ua.pt and advanced composite materials utilizing this compound coordination polymers in hybrid thick films hep.com.cn.
Table 2: Examples of this compound-Containing Hybrid and Composite Materials
| Material Type | This compound Form Incorporated | Matrix/Host Material | Key Property | Reference |
| Molecular-type Luminescent Hybrid Material | Tb3+ ions coordinated by modified organic acid | Inorganic hosts | Luminescence (Green Fluorescence) | bhu.ac.in |
| Composite Material | This compound bipyridyl complex | Hybrid matrices (organic and inorganic oligomers) | Luminescence | capes.gov.br |
| Covalently Bonded Hybrid Material | Tb3+ complex | Silica network | Luminescence | researchgate.net |
| Composite Material | This compound-polyoxometalate | Porous material (implied) | ua.pt | |
| Hybrid Thick Films / Advanced Composite Materials | This compound coordination polymers | Polymer matrix (e.g., poly ethylmethacrylate) | Luminescence | hep.com.cn |
Structure-Property Relationships in this compound-Containing Materials
For instance, pure this compound metal displays distinct magnetic ordering transitions dependent on temperature and pressure. At ambient pressure, it transitions from a paramagnetic state above 230 K to a helical antiferromagnetic state between 219 K and 230 K, and finally to a ferromagnetic state below 219 K. wikipedia.orgarxiv.org The magnetic moments in the helical antiferromagnetic phase are aligned within the basal plane, with a fixed angle between moments in adjacent layers. wikipedia.orgaip.org In the ferromagnetic state, the moments are largely aligned within the planes perpendicular to the hexagonal axis. aip.org Under high pressure, this compound exhibits a sequence of structural transformations, including hexagonal close-packed (hcp), α-Sm type, double hexagonal close-packed (dhcp), distorted face-centered cubic (hR24), and orthorhombic (oF16) phases. arxiv.orgosti.gov These structural changes influence the magnetic ordering temperatures and the nature of the magnetic order, with antiferromagnetism being observed in higher-pressure phases like α-Sm and dhcp. arxiv.org Studies using density functional theory (DFT) have shown that the inclusion of the Hubbard U parameter is crucial for accurately modeling the magnetic properties of these correlated rare-earth materials under pressure, with calculations aligning with experimental observations of magnetic ordering vectors in different high-pressure phases. arxiv.org
Magnetostriction, the phenomenon where a material changes shape or dimensions in response to a magnetic field, is another property heavily influenced by structure in this compound-containing materials. Terfenol-D (TbₓDy₁₋ₓFe₂), an alloy containing this compound and dysprosium, is renowned for exhibiting the highest known magnetostriction among alloys at room temperature. wikipedia.org The giant magnetostriction observed in this compound titanates like Tb₂Ti₂O₇ and Tb₂TiO₅ in the paramagnetic state has been attributed to the crystal field effects on the Tb³⁺ ion's energy spectrum within the material's lattice. jetpletters.ruras.ru The crystal structure, such as the pyrochlore (B1171951) structure in Tb₂Ti₂O₇, dictates the symmetry of the Tb³⁺ ion's environment, which in turn affects its energy levels and their interaction with an external magnetic field, leading to significant structural distortions. jetpletters.ruras.ru
Luminescent properties of this compound compounds, particularly the characteristic green emission of Tb³⁺ ions, are also strongly dependent on their structure and local coordination environment. wikipedia.orgsamaterials.com The coordination number and the nature of the ligands surrounding the Tb³⁺ ion influence the efficiency of energy transfer from the ligand (acting as an antenna) to the Tb³⁺ ion, as well as the luminescence intensity and lifetime. rsc.orgconicet.gov.ar For example, studies on this compound carboxylates have shown that different coordination modes of carboxylate ligands and the presence of coordinated water molecules affect the luminescence properties. conicet.gov.ar Metal-organic frameworks (MOFs) incorporating this compound also demonstrate structure-property relationships in luminescence, where the framework structure and the local symmetry around the Tb³⁺ ion determine the emission characteristics. mdpi.commdpi.com The substitution of Tb³⁺ with other ions like Y³⁺, Gd³⁺, or La³⁺ in terephthalate (B1205515) MOFs has been shown to enhance photoluminescence quantum yield, highlighting the role of structural modification in tuning optical properties. mdpi.com
The unusual low-symmetry orthorhombic structure of ferromagnetic this compound metal (Cmcm space group) is stabilized by magneto-elastic forces linked to a secondary order of quadrupolar moments. This structure is similar to those observed in some actinide metals and is significant for understanding this compound's electronic structure, energy bands, phonons, and magnetism. acs.orgresearchgate.net
Materials Design Principles for this compound Systems
For applications requiring specific magnetic properties, such as high magnetostriction, the design focuses on creating alloys or compounds where the coupling between the magnetic moments of this compound and the crystal lattice is optimized. In Terfenol-D, the composition (ratio of Tb to Dy) and the crystallographic orientation significantly impact the magnetostriction. wikipedia.orgnih.gov Unidirectional solidification in a magnetic field, for instance, can induce crystallographic alignment, leading to enhanced magnetostriction. nih.gov
In the design of luminescent materials, the primary goal is often to maximize the efficiency of energy transfer to the Tb³⁺ ion and minimize non-radiative decay pathways. This is achieved by selecting appropriate organic ligands that can effectively absorb excitation energy and transfer it to the Tb³⁺ ion (antenna effect). rsc.orgrsc.org The design of MOFs for luminescence involves tailoring the organic linkers and metal nodes to create porous structures with specific coordination environments for Tb³⁺, influencing both energy transfer and structural stability. mdpi.commdpi.com Controlling the concentration of Tb³⁺ ions in doped materials is also crucial, as concentration quenching can reduce luminescence intensity at high concentrations. mdpi.com
Solid-state chemistry principles are fundamental to the design and synthesis of new this compound compounds, including oxides, halides, and complex coordination polymers. wikipedia.org Controlling synthesis parameters such as temperature, pressure, and reactant ratios allows for the formation of different crystal structures and oxidation states of this compound (primarily +3 and +4, though +1 and +2 are also known in some compounds). wikipedia.orgwikipedia.orgbhu.ac.in The design of novel tetravalent this compound complexes, for example, involves using specific ligands that can stabilize this less common oxidation state. chemrxiv.orgacs.org
The design of materials for specific applications, such as solid-state devices or fuel cells, involves incorporating this compound into host matrices like calcium fluoride (B91410), calcium tungstate, strontium molybdate (B1676688), or zirconium dioxide, where it acts as a dopant or crystal stabilizer. wikipedia.orgsamaterials.com
Computational Materials Science Approaches for this compound Materials
Computational materials science plays a vital role in understanding and predicting the properties of this compound-containing materials, complementing experimental efforts and guiding materials design. Density Functional Theory (DFT) is a widely used method for calculating the electronic structure and ground state properties of materials, including those containing rare earth elements like this compound. uab.edursc.org
DFT calculations are employed to investigate the electronic density distribution, bonding characteristics, and magnetic properties of this compound complexes and solid-state compounds. chemrxiv.orgrsc.org For correlated f-electron systems like this compound, DFT calculations often require the inclusion of correction terms, such as the Hubbard U parameter, to accurately describe the on-site Coulomb interactions of the localized 4f electrons. arxiv.orguab.edu First-principles calculations, including DFT+U methods, have been used to study the magnetic ordering in different high-pressure phases of this compound metal, showing good agreement with experimental observations. arxiv.org
Molecular dynamics (MD) simulations are another powerful computational tool used to study the dynamic behavior of this compound systems, such as phase transformations during solidification. nih.govaip.orgosti.govresearchgate.net MD simulations have provided insights into the competition between different solid phases (hcp, fcc, and bcc) during the solidification of pure this compound, revealing that the body-centered cubic (bcc) phase tends to solidify even at temperatures where the hexagonal close-packed (hcp) phase is more stable. nih.govaip.orgosti.govresearchgate.net MD simulations have also been applied to study the self-assembly and conformation of this compound-containing molecular magnets on surfaces, aiding in the interpretation of experimental data. kit.edu
Computational approaches are also used to study crystal field splitting in the correlated Tb 4f-shell, which is crucial for understanding the magnetic and magneto-elastic properties of this compound. acs.orgresearchgate.net
Machine Learning and High-Throughput Screening in this compound Materials Research
Machine learning (ML) and high-throughput screening (HTS) techniques are increasingly being applied in materials research to accelerate the discovery and optimization of materials, including those containing this compound. lanl.govresearchgate.netmaterialsproject.orgaps.org
ML approaches leverage large datasets of material structures, properties, and synthesis parameters to build predictive models. These models can then be used to predict the properties of new, unstudied compositions or to inversely design materials with desired functionalities. researchgate.net While ML for materials discovery faces challenges related to data availability and the need for interpretable models, frameworks are being developed to derive data-driven physical rules from complex materials data. aps.org ML, combined with first-principles methods like DFT, is being used to explore crystal structures, electronic properties, and potential applications of materials, which can include this compound-containing systems. researchgate.net
High-throughput screening involves rapidly testing large libraries of materials or compounds for specific properties. In the context of this compound research, HTS can be applied to identify promising candidates for applications such as luminescent sensors or radiological decontaminants. nih.govrsc.orgthermofisher.comthermofisher.com For example, HTS assays utilizing time-resolved fluorescence resonance energy transfer (TR-FRET) with this compound-labeled reagents are used in drug discovery and screening protocols. rsc.orgnih.govthermofisher.comthermofisher.com These assays leverage the long-lifetime luminescence of this compound chelates to reduce interference from background fluorescence. thermofisher.comthermofisher.com HTS can also be used to screen compounds for their affinity and selectivity towards target radioisotopes, including stable equivalents of this compound, using techniques like luminescence spectroscopy. rsc.org
The integration of ML and HTS, often within a data-driven autonomous discovery loop, holds significant potential for accelerating the design and discovery of f-element materials, including those based on this compound, for various applications such as clean energy technologies. lanl.gov
This compound in Solid-State Chemistry Research
Solid-state chemistry research involving this compound focuses on the synthesis, structure, and properties of solid compounds containing the element. This includes a wide range of materials such as oxides, halides, pnictides, chalcogenides, borides, and more complex coordination polymers and metal-organic frameworks. wikipedia.orgbhu.ac.in
This compound commonly exists in the +3 oxidation state in solid compounds, although the +4 oxidation state is also well-established in compounds like TbO₂ and TbF₄. wikipedia.orgwikipedia.orgbhu.ac.in Compounds with lower oxidation states, such as Tb(II) halides and Tb(I) chloride (TbCl), have also been synthesized and characterized, often requiring specific synthetic conditions like annealing this compound(III) halides with metallic this compound. wikipedia.orgbhu.ac.in
Binary this compound oxides exhibit various stoichiometries and crystal structures, including Tb₂O₃ (cubic), TbO₂ (cubic), and mixed-valence oxides like Tb₄O₇ and Tb₁₁O₂₀, which can have orthorhombic or triclinic structures. wikipedia.orgicm.edu.plresearchgate.net The crystal structure of these oxides influences their magnetic ordering temperatures. icm.edu.pl
This compound halides also display diverse structures. For instance, TbF₄ is the only stable tetravalent this compound halide and is a strong fluorinating agent. wikipedia.org this compound(III) halides like TbCl₃, TbBr₃, and TbI₃ exist as solid compounds with different crystal symmetries. wikipedia.org Complex halogen complexes like CsTbF₅ and BaTbF₆, containing the [TbF₈]⁴⁻ anion, have been synthesized and structurally characterized. wikipedia.org
Coordination polymers and metal-organic frameworks incorporating this compound are active areas of solid-state chemistry research. These materials are synthesized through methods like hydrothermal synthesis and exhibit varied polymeric structures (1D chains, 2D networks, 3D frameworks) depending on the organic linkers and synthesis conditions. conicet.gov.armdpi.comrsc.org The structural features of these materials directly impact their properties, such as photoluminescence and magnetic behavior. conicet.gov.armdpi.comrsc.org For example, this compound(III) dicarboxylate coordination polymers have been synthesized and their structures and photoluminescence properties investigated, showing that the presence of co-ligands can alter the framework topology and luminescence characteristics. rsc.org
Solid-state research also explores the incorporation of this compound into host lattices to create functional materials. This compound-doped materials like calcium fluoride, calcium tungstate, and strontium molybdate are used in solid-state devices. wikipedia.orgsamaterials.com this compound is also used as a crystal stabilizer in fuel cells based on zirconium dioxide. wikipedia.org The effect of incorporating this compound species, such as this compound(III) nitrate (B79036) or this compound(III) complexes, on the structure and physical properties of polymers like polyurethane is also being investigated. researchgate.net
Environmental and Biogeochemical Research of Terbium
Environmental Fate and Transport of Terbium
The environmental fate and transport of this compound are influenced by its chemical properties, particularly its tendency to exist predominantly in the trivalent oxidation state (Tb³⁺) in natural environments. Like other rare earth elements, this compound's behavior in the environment is complex and depends heavily on the specific environmental matrix (e.g., soil, water, sediment) and prevailing conditions such as pH, the presence of complexing ligands, and the abundance of solid phases.
Rare earth elements are naturally present in the Earth's crust at concentration levels of a few hundred parts per million. scbt.com In the lithosphere, their occurrence in minerals like monazite, xenotime, and euxenite is well-established. wikipedia.org this compound is never found in nature as a free element but is contained within these and other minerals. wikipedia.org
In aquatic systems, the transport of this compound is significantly influenced by its solubility and its interaction with dissolved and particulate matter. Rare earth chlorides, for instance, are poorly soluble in water, with modeled water solubilities ranging from 10⁻² to 10⁻⁵ mg/l. scbt.com this compound is expected to strongly sorb to soil and is not expected to volatilize. scbt.com Changing environmental conditions, such as those found in estuaries, can influence the fate and bioavailability of lanthanoids, including this compound. scbt.com
Anthropogenic sources, such as electronic waste (e-waste) and acid mine drainage, can introduce this compound into aquatic ecosystems. researchgate.netpsu.edu E-waste contains hazardous materials, including REEs like this compound, which can leach into water, potentially causing ecological damage. researchgate.net Acid mine drainage has also been identified as a source of low concentrations of this compound in environmental samples. psu.edu
Geochemical Cycling of this compound
The geochemical cycling of this compound involves its movement and transformation within the Earth's lithosphere, hydrosphere, atmosphere, and biosphere. As a rare earth element, this compound's geochemical behavior is closely related to that of other heavy REEs, such as gadolinium, dysprosium, holmium, erbium, thulium, and ytthis compound. gtk.fi
This compound occurs in various geological settings, including alkaline igneous rocks, carbonatites, and hydrothermal veins, primarily within minerals like bastnasite, monazite, and xenotime. researchgate.net Its incorporation into these minerals is influenced by processes such as magmatic differentiation, hydrothermal alteration, and metamorphism. researchgate.net The crystal chemistry of these minerals allows for this compound to substitute for other REEs due to similar ionic radii and charges, depending on the geochemical environment during their formation. researchgate.net
In soils, this compound concentrations can vary depending on the parent material. Studies have shown variations in this compound content in subsoil and topsoil across different geological formations. gtk.fi For example, high this compound values in subsoil have been observed in areas with crystalline basement, while lower values are found in glacial drift areas. gtk.fi The patterns of this compound in topsoil are often similar to those in subsoil. gtk.fi
This compound is transported in stream water, although almost 50% of the data in some studies are below the analytical limit of quantification, making a comprehensive interpretation of its distribution challenging. gtk.fi this compound in stream sediment often shows a strong correlation with thorium, uranium, and other REEs. gtk.fi Floodplain sediments also contain this compound, with varying concentrations reported. gtk.fi
The global biogeochemical cycle of rare earth elements, including this compound, is a subject of ongoing research to better understand their distribution and the impact of anthropogenic activities. researchgate.net
This compound Speciation in Environmental Systems
This compound speciation, which refers to the different chemical forms of this compound in environmental systems, plays a critical role in its mobility, bioavailability, and potential toxicity. In most environmental conditions, this compound primarily exists in the trivalent oxidation state, Tb³⁺. wikipedia.org However, its specific form is highly dependent on the surrounding chemical environment.
In aqueous solutions, Tb³⁺ can form various complexes with inorganic and organic ligands. Equilibrium model calculations suggest that dissolved lanthanoids are mainly complexed with carbonates and dissolved organic matter in natural waters. scbt.com The relative abundance of free ions, monocarbonate complexes (LnCO₃⁺), and humic complexes decreases from lighter to heavier lanthanoids, while the relative abundance of dicarbonate (B1257347) complexes (Ln(CO₃)₂⁻) increases. scbt.com
At pH values below 4.0, this compound typically exists as the free Tb³⁺ ion. mdpi.com As pH increases, hydroxo complexes such as Tb(OH)²⁺ and Tb(OH)₃ can form. mdpi.com The formation of these species can influence this compound's adsorption behavior. For instance, the decrease in this compound removal efficiency at pH values above 4 in some adsorption studies has been associated with the formation of hydroxide (B78521) ligands and the resulting this compound species for which certain adsorbents have a lower affinity. mdpi.com
Studies using advanced spectroscopy techniques have provided insights into this compound speciation in specific systems, such as concentrated carbonate solutions. In a 5.5 M K₂CO₃ solution, this compound has been shown to form an eight-coordinate [Tb(CO₃)₄]⁵⁻ complex. osti.gov
Understanding this compound speciation is essential for predicting its behavior in different environmental compartments and for developing effective strategies for its remediation or recovery.
Biosorption and Bioaccumulation Studies of this compound by Microorganisms
Microorganisms play a significant role in the biogeochemical cycling of metals, including rare earth elements like this compound, through processes such as biosorption and bioaccumulation. These processes can be harnessed for the removal or recovery of this compound from contaminated environments. pjoes.comd-nb.info
Biosorption is a metabolically passive process where metal ions are adsorbed onto the surface of microbial biomass, which can be living or dead. pjoes.com Bioaccumulation, on the other hand, involves the active transport and accumulation of metal ions within living microbial cells, requiring metabolic activity. pjoes.comd-nb.info Biosorption is often considered the initial step of bioaccumulation. pjoes.com
Research has explored the potential of various microorganisms for this compound biosorption and bioaccumulation. Studies have shown that certain bacterial strains, such as Bacillus sp. DW015 and Sporosarcina pasteurii, can enrich this compound(III) from aqueous solutions. asm.orgnih.govnih.gov The cells and spores of Bacillus species have demonstrated efficiency in adsorbing rare earth ions, attributed to their structure containing multiple phosphate (B84403) groups. nih.gov
Biomineralization, particularly microbially induced calcium carbonate precipitation (MICP), can also influence the enrichment of this compound by bacteria. asm.orgnih.govnih.govnih.gov Studies indicate that a weak MICP can promote the enrichment of Tb(III) by driving stable attachment onto the cell surface, forming a Tb-CaCO₃ mixed solid phase. asm.orgnih.govnih.gov However, excessive or rapid calcite generation during biomineralization can disrupt the adsorption equilibrium and lead to the release of Tb(III). asm.orgnih.govnih.gov Research with Lysinibacillus sp. DW018, an efficient urease-producing bacterium, has shown high recovery rates of Tb³⁺ through MICP, where Tb³⁺ is co-precipitated into the CaCO₃ crystal lattice after enriching on bacteria. nih.gov
The efficiency of biosorption and bioaccumulation can be influenced by factors such as contact time, pH, and the initial concentration of this compound. mdpi.com For example, the amount of this compound adsorbed by Arthrospira platensis biomass and In₂O₃ nanoparticles increased with increasing initial this compound concentration. mdpi.com
Studies on biosorption kinetics, such as those using Bacillus sp. DW015, suggest that the adsorption process follows pseudo-second-order kinetics. asm.orgnih.govnih.gov This indicates that the rate-limiting step is likely the adsorption of this compound ions onto the binding sites of the biomass.
Microbial-based methods like biosorption and biomineralization offer promising, environmentally friendly approaches for the potential recovery or remediation of this compound from wastewaters and other contaminated sources. pjoes.comd-nb.infoasm.orgnih.govnih.govnih.gov
Data Tables
While specific quantitative data tables for environmental concentrations across various matrices were not consistently available across the search results in a format suitable for direct extraction into a single table, the following information on concentrations and adsorption capacities was noted:
| Environmental Matrix/Process | This compound Concentration/Finding | Source |
| Streams flowing from acid sulfate (B86663) soils | 0.007 to 28 μg/L | researchgate.net |
| Acid mine drainage | ~3 parts per billion (μg/L) | psu.edu |
| Subsoil (Median) | 0.64 mg/kg | gtk.fi |
| Topsoil (Median) | 0.60 mg/kg | gtk.fi |
| Stream water (Median) | 0.002 μg/L | gtk.fi |
| Floodplain sediment (Median) | 0.6 mg/kg | gtk.fi |
| Arthrospira platensis biomass adsorption (initial conc. 100 mg/L) | 85.8 mg/g | mdpi.com |
| In₂O₃ nanoparticles adsorption (initial conc. 100 mg/L) | 60 mg/g | mdpi.com |
| Lysinibacillus sp. DW018 recovery (MICP) | Recovery rate as high as 98.28% (under optimal conditions) | nih.gov |
Advanced Analytical Methodologies for Terbium Detection
Spectrofluorimetric Determination of Terbium
Spectrofluorimetry is a highly sensitive method for this compound determination, primarily relying on the characteristic luminescence of Tb(III) ions. This luminescence is typically weak in aqueous solutions due to efficient non-radiative relaxation pathways. However, when Tb(III) forms complexes with suitable organic ligands, the ligand can absorb excitation energy and efficiently transfer it to the Tb(III) ion, leading to a significant enhancement of its characteristic luminescence. This phenomenon is known as sensitized fluorescence or luminescence. The emission spectrum of Tb(III) is characterized by sharp peaks, predominantly around 490 nm and 545 nm, corresponding to the ⁵D₄ → ⁷F₆ and ⁵D₄ → ⁷F₅ transitions, respectively, with the peak at 545 nm being the most intense. tbzmed.ac.ir
The formation of a luminescent complex between Tb(III) and a suitable ligand, such as dipicolinate, has been employed for the fluorometric measurement of Tb in biological samples like organ tissues after ashing the samples. oup.comnih.gov
This compound Sensitized Fluorescence for Heavy Metal-Binding Biomolecules Detection
This compound sensitized fluorescence has proven valuable as a probe for investigating metal-binding sites in biomolecules, particularly those that bind heavy metals or calcium. Tb(III) can often substitute for Ca(II) due to their similar ionic radii and charge, and its strong fluorescence upon binding to proteins or nucleic acids makes it a sensitive reporter for conformational changes or binding events. oup.comnih.govdiabetesjournals.org
For instance, Tb³⁺ has been used as a fluorescent probe to study insulin (B600854) receptor binding to proteins. nih.govdiabetesjournals.org Tb³⁺ binds to proteins in insulin receptor preparations, and its fluorescence is affected by insulin binding, suggesting a conformational change in the receptor protein upon insulin binding. nih.govdiabetesjournals.org Tb³⁺ binding to DNA and chromatin has also been investigated using its sensitized fluorescence. nih.govnih.govtandfonline.com Tb³⁺ forms a complex with DNA, and by exciting the DNA, the sensitized Tb³⁺ emission can be measured to determine the amount of Tb³⁺ bound to the DNA. nih.gov This interaction is sensitive to the DNA structure and can be used to investigate perturbations in the double-helical DNA structure. nih.gov Studies have shown that Tb³⁺ binds to DNA until approximately one Tb³⁺ ion is present for each phosphate (B84403) group. nih.gov The binding of Tb³⁺ to DNA can be influenced by factors such as salt concentration and pH. nih.gov
This compound complexes with specific ligands have also been used as luminescent probes for DNA detection. researchgate.net For example, complexes of Tb(III) with 2-oxo-4-hydroxyquinoline-3-carboxylic acid amide derivatives have shown enhanced luminescence in the presence of DNA, with the luminescence intensity being proportional to the DNA concentration. researchgate.net
Luminescence Sensing of Specific Analytes using this compound Complexes (e.g., Fluoroquinolone Antibiotics, Deferiprone)
This compound complexes can be engineered as luminescent sensors for specific analytes by utilizing the principle of ligand-sensitized luminescence. The binding of the analyte to the this compound complex can alter the energy transfer efficiency, leading to a change in Tb(III) luminescence intensity that is proportional to the analyte concentration.
Fluoroquinolone antibiotics are a class of analytes that can be detected using this compound-sensitized luminescence. These antibiotics can form complexes with Tb(III) ions, leading to enhanced luminescence. usda.govuoa.grnih.govnih.govacs.orgnih.gov Methods based on this principle have been developed for the determination of fluoroquinolones like norfloxacin, ciprofloxacin (B1669076), and pefloxacin (B1679150) in samples such as serum. uoa.grnih.gov The method involves the formation of a ternary complex between the fluoroquinolone, Tb³⁺, and a co-ligand like tri-n-octylphosphine oxide (TOPO) in a micellar solution. uoa.grnih.gov The luminescence intensity of the complex is then measured to quantify the antibiotic. uoa.grnih.gov this compound-sensitized luminescence has also been used for screening fluoroquinolones like enrofloxacin (B1671348) in beef serum, taking advantage of the DNA-enhanced luminescence signal of the enrofloxacin-Tb(III) complex. usda.govnih.gov
Deferiprone (B1670187) (DFP), an iron chelator, can also be determined using a this compound-sensitized luminescence method. tbzmed.ac.irresearchgate.netnih.govnih.govresearchgate.net This method is based on the formation of a luminescent complex between Tb³⁺ ions and deferiprone in aqueous solutions. researchgate.netnih.govnih.govresearchgate.net The luminescence intensity of the Tb³⁺-DFP complex is proportional to the concentration of deferiprone. tbzmed.ac.irresearchgate.net This method has been applied to the determination of deferiprone in biological fluids like urine and serum, as well as in tablet dosage forms. researchgate.netnih.govnih.govresearchgate.net The optimal excitation and emission wavelengths for the Tb³⁺-DFP complex are typically around 295 nm and 545 nm, respectively. nih.govnih.govresearchgate.net
Here is a table summarizing some examples of luminescence sensing of specific analytes using this compound complexes:
| Analyte | This compound Complex/System | Excitation Wavelength (nm) | Emission Wavelength (nm) | Sample Matrix |
| Deferiprone (DFP) | Tb³⁺-DFP complex | 295 | 545 | Aqueous solutions, Urine, Serum, Tablets researchgate.netnih.govnih.govresearchgate.net |
| Fluoroquinolones (e.g., Norfloxacin, Ciprofloxacin, Pefloxacin) | Tb³⁺-Fluoroquinolone-TOPO ternary complex in micellar solution | Not specified in snippets, typically ligand excitation | 545 | Serum uoa.grnih.gov |
| Enrofloxacin | Enrofloxacin-Tb(III) complex with DNA enhancement | Not specified in snippets | Luminescence signal | Beef serum usda.govnih.gov |
| Nitro containing antibiotics (e.g., Nitrofurazone, Nitrofurantoin, Furazolidone) | This compound doped heterometallic metal–organic compound | 280 | Green emission (around 545 nm) | Aqueous media rsc.org |
| Cefixime (Cfx) | Tb³⁺-Danofloxacin quenched by Cfx | 347 | 545 | Standard solutions, Human serum, Pharmaceutical tablets nih.gov |
Atomic Absorption Spectrometry (AAS) for this compound Quantification
Atomic Absorption Spectrometry (AAS) is another analytical technique used for the quantification of this compound. In AAS, a liquid sample is typically introduced into a flame or a graphite (B72142) furnace, where the this compound atoms are atomized. A light beam of a specific wavelength characteristic of this compound is passed through the atomic vapor, and the absorbance of the light by the this compound atoms is measured. This absorbance is directly proportional to the concentration of this compound in the sample.
Graphite furnace AAS (GF-AAS) generally offers lower detection limits compared to flame AAS. A study comparing fluorometry and AAS for this compound determination in mouse organs reported a detection limit of 1 µg/mL for AAS with a pyrolytic graphite furnace. oup.comnih.govoup.com This corresponds to 10 µg/g wet organ. oup.com AAS has been used for the determination of trace metals, and this compound is listed as one of the elements that can be analyzed by this technique. lpdlabservices.co.uk Standard solutions of this compound for AAS are commercially available, typically at concentrations like 1000 ppm in dilute nitric acid. essentialproducts.co.zalasalle.edu
While AAS is a valuable technique for elemental analysis, it can be subject to interferences from other elements in the sample matrix. For instance, in the determination of this compound by AAS, the presence of calcium at higher concentrations can enhance the absorbance, although this effect might be negligible at lower calcium levels. oup.com
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for this compound Analysis
Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is a powerful and highly sensitive technique for the analysis of trace elements, including this compound. In ICP-MS, the sample is introduced into an inductively coupled plasma, which atomizes and ionizes the elements. The resulting ions are then passed into a mass spectrometer, where they are separated and detected based on their mass-to-charge ratio. ICP-MS can provide both quantitative and isotopic information about the elements present in a sample.
ICP-MS is often the preferred technique for analyzing impurities in high-purity materials, such as rare earth oxides, due to its ability to measure elements at ultra-low levels. perkinelmer.com However, the analysis of rare earth elements by ICP-MS can be challenging due to polyatomic spectral interferences. perkinelmer.com Modern ICP-MS instruments with collision/reaction cells can help mitigate these interferences. perkinelmer.com
ICP-MS is used for the determination of rare earth elements in various sample matrices, including water and rock samples. sigmaaldrich.com this compound standards for ICP-MS are available for calibration purposes. sigmaaldrich.comlgcstandards.com ICP-MS has also been employed in studies involving the separation and purification of this compound isotopes for medical applications, where accurate quantification is essential. surrey.ac.ukresearchgate.net In some chromatographic separation methods for metal-binding molecules, ICP-MS has been used for the detection of bound metals in the eluted fractions. acs.orgnih.gov this compound (¹⁵⁹Tb) is also listed as an internal standard commonly used in ICP-MS for covering the analytical mass range. nih.gov
Chromatographic Separation Coupled with this compound Detection
Chromatographic separation techniques are frequently coupled with detection methods like spectrofluorimetry or ICP-MS to improve the selectivity and accuracy of this compound analysis, especially in complex matrices. These techniques separate this compound from interfering substances or other elements with similar properties before detection.
Extraction chromatography is one method used for the separation of this compound, particularly in the context of purifying this compound isotopes from other lanthanides like gadolinium, which are present after nuclear reactions. surrey.ac.uktamu.edursc.org Resins like LN2 extraction chromatography resin have been tailored for adjacent lanthanide separation. tamu.edu Electrochemical oxidation of Tb(III) to Tb(IV) followed by anion exchange chromatography is another investigated approach to alter this compound's chemical properties and ease intragroup separation. rsc.org
Size exclusion chromatography (SEC) has been used to fractionate sample extracts, and the resulting fractions can then be analyzed for this compound binding to biomolecules using techniques like this compound excitation spectroscopy. acs.orgnih.gov This approach allows for the separation and isolation of metal-binding molecules in their native state. acs.org
HPLC (High-Performance Liquid Chromatography) coupled with fluorescence detection has also been used for the determination of compounds that can complex with this compound. For instance, the formation of this compound chelates with fluoroquinolones has been the basis for developing a post-column reagent for ciprofloxacin determination by HPLC. uoa.gr
Detection Limits and Sensitivity Optimization in this compound Analytical Methods
The detection limits and sensitivity of this compound analytical methods vary depending on the technique and the specific experimental conditions employed. Optimization of parameters such as ligand concentration, pH, temperature, and instrumental settings is crucial for achieving the best possible performance.
In spectrofluorimetric methods utilizing sensitized luminescence, the choice of ligand is critical for achieving high sensitivity. Ligands that form stable complexes with Tb(III) and efficiently transfer energy to the metal ion lead to enhanced fluorescence intensity and lower detection limits. For the fluorometric determination of Tb complexed with dipicolinate, a detection limit of 0.1 µg/mL was reported. oup.comnih.govoup.com In the context of luminescence sensing of specific analytes, detection limits are often reported in molar concentrations or mass per unit volume. For the this compound-sensitized luminescence determination of deferiprone, detection limits as low as 6.3 × 10⁻⁹ M (aqueous solutions) and in the range of 0.014 to 0.022 mmol/L (urine and serum) have been reported. researchgate.netnih.govresearchgate.net For fluoroquinolone antibiotics, detection limits in the nanomolar range have been achieved using this compound-sensitized fluorescence methods. uoa.grnih.gov For example, detection limits of 1.7 nM for norfloxacin, 1.2 nM for ciprofloxacin, and 4.4 nM for pefloxacin were reported using a method involving TOPO and a micellar solution. nih.gov A luminescence-based screening assay for enrofloxacin in beef serum reported a detection limit of 2.5 ng/mL. usda.govnih.gov For nitro containing antibiotics, detection limits in the sub-micromolar range have been reported using a this compound-doped metal-organic compound sensor. rsc.org
For AAS, the detection limit for this compound using a pyrolytic graphite furnace was reported as 1 µg/mL. oup.comnih.govoup.com
ICP-MS is generally known for its very low detection limits for many elements, often in the parts per billion (ppb) or parts per trillion (ppt) range, depending on the instrument and matrix. While specific detection limits for this compound by ICP-MS in various matrices were not consistently provided in the snippets, ICP-MS is widely used for trace element analysis, implying high sensitivity. perkinelmer.comnih.gov
Sensitivity optimization in spectrofluorimetry often involves optimizing the concentrations of the ligand and Tb(III), as well as the pH and ionic strength of the solution. nih.govnih.govnih.govresearchgate.net The presence of surfactants can also enhance fluorescence intensity in some cases. tandfonline.com In AAS and ICP-MS, optimization involves parameters like sample introduction rate, plasma power, and mass spectrometer settings. Matrix effects can significantly influence sensitivity in both AAS and ICP-MS, and various strategies, such as matrix matching, internal standardization, or separation techniques, are employed to mitigate these effects and improve accuracy and sensitivity. nih.gov
Here is a table summarizing some reported detection limits for this compound analysis:
| Method | Analyte/System | Detection Limit | Sample Matrix | Source |
| Fluorometry | Tb complexed with dipicolinate | 0.1 µg/mL | Mouse organs (ashed) oup.comnih.govoup.com | |
| AAS (Pyrolytic Graphite Furnace) | This compound | 1 µg/mL | Mouse organs (ashed) oup.comnih.govoup.com | |
| Spectrofluorimetry (Tb-sensitized luminescence) | Deferiprone (DFP) | 6.3 × 10⁻⁹ M | Aqueous solutions nih.govresearchgate.net | |
| Spectrofluorimetry (Tb-sensitized luminescence) | Deferiprone (DFP) | 0.014-0.022 mmol/L | Urine, Serum researchgate.net | |
| Spectrofluorimetry (Tb-sensitized fluorescence) | Norfloxacin (NOR) | 1.7 nM | Serum nih.gov | |
| Spectrofluorimetry (Tb-sensitized fluorescence) | Ciprofloxacin (CIP) | 1.2 nM | Serum nih.gov | |
| Spectrofluorimetry (Tb-sensitized fluorescence) | Pefloxacin (PEF) | 4.4 nM | Serum nih.gov | |
| Luminescence-based screening assay | Enrofloxacin | 2.5 ng/mL | Beef serum usda.govnih.gov | |
| Luminescence sensing (Tb-doped MOF) | Nitrofurazone | 0.49 µM | Aqueous media rsc.org | |
| Luminescence sensing (Tb-doped MOF) | Nitrofurantoin | 0.83 µM | Aqueous media rsc.org | |
| Luminescence sensing (Tb-doped MOF) | Furazolidone | 0.71 µM | Aqueous media rsc.org | |
| Spectrofluorimetry (Tb-Danofloxacin probe) | Cefixime (Cfx) | 2.8 × 10⁻⁸ mol/l (standard), 3.9 × 10⁻⁸ mol/l (serum) | Standard solutions, Human serum nih.gov | |
| Luminescence determination | DNA (with Tb complexes of 2-oxo-4-hydroxyquinoline-3-carboxylic acid amides) | 3-10 ng/mL | Not specified in snippets researchgate.net |
Separation Science of this compound from Other Rare Earth Elements
The separation of this compound from other rare earth elements presents a significant challenge due to their similar chemical properties, primarily their tendency to exist in the trivalent oxidation state. nih.govrsc.orgresearchgate.net Advanced analytical methodologies are employed to achieve the high purity levels required for specific applications. Common separation techniques include solvent extraction, ion exchange chromatography, and precipitation methods. samaterials.comsci-hub.sejournalssystem.com
Solvent extraction is widely used in commercial practice for rare earth separation. sci-hub.sejournalssystem.comresearchgate.net This method involves selectively extracting rare earth ions from an aqueous phase into an organic phase using an extractant dissolved in a diluent. researchgate.netmdpi.com The degree of separation between rare earth elements is often small, necessitating multiple stages in the solvent extraction circuit to achieve high purity. sci-hub.se Organophosphoric acids and carboxylic acids are commonly used as extractants. sci-hub.se For instance, di(2-ethylhexyl) phosphoric acid (D2EHPA) in a diluent like kerosene (B1165875) has been studied for the separation of this compound from yttrium and other rare earth elements. sci-hub.se Another extractant used is bis(2,4,4-trimethylpentyl)phosphinic acid (marketed as CYANEX 272), which has shown effectiveness in separating this compound from mixtures of rare earths. google.com Research has demonstrated that solvent extraction using CYANEX 272 can achieve a this compound extraction yield of 95% and a purity of 99.9%. google.com
Ion exchange chromatography is another established method for separating rare earth elements, including this compound. samaterials.comsci-hub.sejournalssystem.com This technique utilizes the differences in the affinity of rare earth ions for a stationary phase (ion exchange resin) and a mobile phase (eluent). By carefully controlling parameters such as pH and the concentration of complexing agents in the eluent, differential elution of rare earth elements can be achieved. nih.govwikipedia.org Alpha-hydroxyisobutyric acid (α-HIBA) is a commonly used complexing agent in cation exchange chromatography for lanthanide separation, providing good separation even for neighboring elements. nih.govnih.gov However, this process can be slow and requires precise control of chemical conditions. nih.gov
Advanced approaches are also being investigated to improve the efficiency and selectivity of this compound separation. One novel method involves the electrochemical oxidation of this compound from its common trivalent state (Tb³⁺) to the tetravalent state (Tb⁴⁺), followed by anion exchange chromatography. nih.govrsc.orgresearchgate.net This change in oxidation state alters the chemical properties of this compound, facilitating its separation from other trivalent lanthanides like gadolinium and dysprosium. nih.govrsc.org Research combining electrochemical oxidation with anion exchange chromatography has shown promise for the purification of this compound, particularly for medical applications requiring high purity isotopes like this compound-161. nih.govrsc.org
Extraction chromatography, which combines aspects of solvent extraction and chromatography, is also employed. nih.govresearchgate.netsurrey.ac.uk Resins impregnated with specific extractants, such as LN resin, have been used to separate this compound from elements like europium and gadolinium. researchgate.nettamu.edu Studies have shown that extraction chromatography using LN resin can achieve high purity this compound fractions with good recovery rates in relatively short analysis times. surrey.ac.uk
Furthermore, novel materials like functionalized metal-organic frameworks (MOFs) in solvent-impregnated mixed-matrix membranes are being explored for the selective extraction of this compound. mdpi.com These membranes can offer specific chelation sites that enhance the selective adsorption of this compound over other rare earth elements. mdpi.com Research in this area has demonstrated promising results for selective this compound adsorption with high capacity and reusability. mdpi.com
Precipitation methods, such as fractional crystallization of bromates or precipitation as chromates or formates, have historically been used for rare earth separation. sci-hub.se Selective precipitation of this compound oxide from other rare earth oxides by taking advantage of differential dissolution rates in dilute organic acids is another method being explored, offering a potentially more environmentally friendly approach. labpartnering.org
The choice of separation method often depends on the source material (e.g., primary ores, recycled materials like waste phosphors) and the required purity of the final this compound product. sci-hub.semdpi.com Achieving high purity this compound, especially for specialized applications such as medical radioisotopes, necessitates the use of advanced and often multi-stage separation processes. sci-hub.senih.govresearchgate.net
Here is a data table summarizing some separation methods and their reported outcomes:
| Separation Method | Extractant/Resin | Separated From | Reported Purity (%) | Reported Yield (%) | Source |
| Solvent Extraction | Bis(2,4,4-trimethylpentyl)phosphinic acid (CYANEX 272) | Mixture of rare earths | 99.9 | 95 | google.com |
| Cation Exchange Chromatography | Dowex 50W×8 (H⁺) with α-hydroxyisobutyric acid | Gadolinium | Not specified | Not specified | iaea.orgiaea.org |
| Electrochemical Oxidation + Anion Exchange Chromatography | Dowex 1-X8 anion exchange resin | Gadolinium, Dysprosium | Promising results | Not specified | nih.govrsc.org |
| Extraction Chromatography | LN Resin | Europium, Gadolinium | >99 | >90 | researchgate.netsurrey.ac.uk |
| Differential Dissolution | Dilute organic acids | Other trivalent rare earth oxides | ≥99.5 | >70 | labpartnering.org |
| Extraction Chromatography | UTEVA resin | Cerium | >99 (radiological) | Not specified | nih.govsurrey.ac.uk |
| Solvent Extraction | D2EHPA | Gadolinium, this compound, Europium | Gd: 98.90, Tb: 94.10, Eu: 98.29 (Extraction Efficiency) | Not specified | researchgate.net |
Q & A
Basic Research Questions
Q. How can terbium-doped materials be synthesized for photoluminescence studies, and what parameters influence their optical properties?
- Methodology : Use post-synthetic modification (PSM) to immobilize this compound ions on metal-organic frameworks (MOFs) like ZrBTB. Optimize ligand-to-metal charge transfer (LMCT) by selecting antenna ligands (e.g., BTB linkers) to enhance energy transfer efficiency. Monitor synthesis conditions (pH, temperature, and this compound concentration) to prevent aggregation .
- Key Parameters :
| Parameter | Optimal Range | Impact on Luminescence |
|---|---|---|
| Tb³⁺ concentration | 0.5–2.0 wt% | Excess causes quenching |
| Ligand type | BTB or similar | Enhances LMCT efficiency |
| Calcination temperature | 300–500°C | Removes solvents, stabilizes structure |
Q. What experimental techniques are critical for characterizing this compound's electronic states in solid-state materials?
- Methodology :
- X-ray Absorption Spectroscopy (XAS) : Resolve this compound's oxidation states (e.g., Tb³⁺ vs. Tb⁴⁺) .
- Time-Resolved Photoluminescence (TRPL) : Measure decay kinetics to distinguish hydrated vs. framework-coordinated Tb³⁺ species (lifetimes: 400–1100 ns) .
- PXRD and DR-UV-Vis : Confirm crystallinity and monitor ligand-to-metal transitions .
Advanced Research Questions
Q. How can conflicting decay kinetics in this compound-based photoluminescence studies be resolved?
- Methodology : Apply multi-algorithmic analysis to time-resolved
- Maximum Entropy (MaxEnt) : Robust for non-ideal conditions (e.g., noise, overlapping decays) .
- Global Exponential Nonlinear Least Squares (GExpNLLS) : Limited utility for multi-exponential decays with <10% amplitude contributions; use only for well-separated species .
Q. What strategies optimize this compound's incorporation into energy storage alloys while minimizing oxidation?
- Methodology :
- Electrodeposition : Use pulsed potentials (-1.2 V to -2.5 V vs. Ag/AgCl) to co-deposit this compound with transition metals (e.g., Co). Monitor composition via EDX and simulate deposition kinetics to predict Tb concentration (e.g., 85 wt% at -2.5 V) .
- Inert Atmosphere Processing : Prevent Tb oxidation during synthesis by using argon gloveboxes .
Q. How do this compound-modified MOFs improve sensitivity in nitrite detection, and what limits their practical deployment?
- Methodology :
- Luminescence Quenching Assays : Expose Tb-ZrBTB to nitrite; measure PL intensity drop due to competitive coordination. Calibrate with Stern-Volmer plots .
- Limitations :
- Interference from anions (e.g., PO₄³⁻) requires masking agents.
- Stability issues in aqueous media >24 hours .
Data Contradiction Analysis
Q. Why do this compound-doped zeolites exhibit inconsistent luminescence lifetimes across studies?
- Resolution : Variability arises from hydration states and site-specific coordination:
- Hydrated Tb³⁺ : Lifetime ~390 ns (fast decay, sodalite cage sites) .
- Partially Dehydrated Tb³⁺ : Lifetime ~1000–1100 ns (framework oxygen coordination) .
- Nano-Tb₂O₃ Contaminants : Lifetime ~2 ms (rare, surface-aggregated) .
Tables for Critical Comparisons
Table 1 : Comparison of Data Analysis Methods for Tb³⁺ Luminescence
| Method | Strengths | Limitations | Applicability |
|---|---|---|---|
| MaxEnt | Handles noise; robust for multi-exponential decays | Requires high-resolution data | Complex systems (e.g., zeolites) |
| GExpNLLS | Fast for ideal decays | Fails with overlapping/low-amplitude species | Single-component systems |
Table 2 : Tb³⁺ Coordination Environments in MOFs vs. Zeolites
| Material | Coordination Site | Lifetime (ns) | Quenching Factors |
|---|---|---|---|
| ZrBTB MOF | Unsaturated Zr nodes | 1100 | Nitrite, pH <5 |
| USY Zeolite | Sodalite cage (Site II) | 390–440 | Water content >5% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
